2-Hydroxypyrimidine-5-boronic acid pinacol ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-12-8(14)13-6-7/h5-6H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCSRFGCQSLWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660643 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-84-3 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxypyrimidine-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Hydroxypyrimidine-5-boronic acid pinacol ester: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Hydroxypyrimidine-5-boronic acid pinacol ester is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of both pyrimidine, a core scaffold in numerous bioactive molecules, and boronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, this reagent serves as a versatile building block for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the creation of novel compounds for drug discovery and materials science.
This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It details key analytical characteristics, outlines best practices for handling and storage, and presents standardized protocols for its characterization, offering researchers a practical and authoritative resource.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental to its effective use in a research setting. These parameters dictate choices in reaction setup, solvent selection, purification methods, and storage conditions.
Key Identifiers:
-
IUPAC Name: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrimidin-2-one[1]
-
Molecular Weight: 222.05 g/mol [3]
The physical properties of this compound are summarized in the table below.
| Property | Value | Significance in Research & Development |
| Appearance | White to pale yellow or pale cream solid/powder[1] | Provides a primary, albeit non-definitive, indicator of material purity. Significant color deviation may suggest degradation or impurities. |
| Melting Point | 201-204 °C[4] | A sharp melting point range is a classic indicator of high purity. This relatively high value suggests a stable crystalline lattice. |
| Solubility | Data not explicitly quantified in searches. Soluble in organic solvents like DMSO, DMF, and methanol. | Solubility in common organic solvents is critical for preparing stock solutions for reactions, biological screening, and analytical measurements (e.g., NMR). |
| Stability | Stable under recommended storage conditions. Sensitive to moisture due to potential hydrolysis of the boronic ester. | The pinacol ester group protects the boronic acid from dehydration, but it can be susceptible to hydrolysis under acidic or basic conditions, or in the presence of water, which can impact reaction yields and shelf life.[5][6] |
| Storage | Store at 2-8°C, under an inert atmosphere.[7] Keep container tightly sealed in a dry, well-ventilated place. | Proper storage is crucial to prevent hydrolysis and degradation, ensuring the reagent's integrity and reactivity over time. |
Analytical Profile and Characterization
Confirming the identity and purity of this compound is paramount before its use. Standard analytical techniques provide a detailed fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the pyrimidine ring protons and a distinct singlet for the 12 equivalent protons of the pinacol group's methyls. ¹¹B NMR can also be used to confirm the presence of the boron atom, typically showing a broad singlet.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would be expected to show a prominent ion corresponding to [M+H]⁺ at approximately 223.06 m/z.
-
Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) (after silylation) are used to assess purity.[1] A single major peak in the chromatogram indicates a high degree of purity.
Experimental Protocols
The following section provides standardized, step-by-step methodologies for the essential characterization of this compound.
Workflow for Incoming Reagent Verification
This workflow ensures that the material meets the required specifications for identity and purity before being incorporated into experimental work.
Caption: Standard operating procedure for the verification of this compound.
Protocol: ¹H NMR Sample Preparation and Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the chemical structure.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube. Ensure the solvent is anhydrous to minimize hydrolysis of the ester.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief application of sonication may be used if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Acquisition: Acquire the spectrum using standard instrument parameters for ¹H NMR. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the molecular structure. The spectrum should be consistent with the expected chemical shifts and coupling patterns.
Stability and Handling Considerations
The stability of boronic esters is a critical factor for their successful application. The pinacol ester functional group provides a significant degree of stability compared to the free boronic acid; however, it is not entirely immune to degradation.
Hydrolytic Stability
The primary degradation pathway for pinacol boronic esters is hydrolysis, which reverts the ester to the free boronic acid and pinacol.[5] This reaction is reversible and can be catalyzed by the presence of water, acids, or bases.[5][6]
Caption: Equilibrium between the pinacol ester and its hydrolysis products in the presence of water.
Practical Implications:
-
Always use anhydrous solvents for reactions and sample preparation.
-
Avoid prolonged exposure of the solid material or solutions to the atmosphere.
-
When performing aqueous workups, be aware that some degree of hydrolysis may occur.
Safe Handling and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.[8] Avoid contact with skin and eyes.[8]
-
Storage: Store the container tightly sealed in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[8] For long-term storage, refrigeration (2-8°C) under an inert gas like argon or nitrogen is recommended.[7]
Conclusion
This compound is a valuable and robust building block for synthetic chemistry. Its utility is maximized when researchers have a thorough understanding of its physical properties, a reliable means of verifying its quality, and a clear awareness of its stability and handling requirements. By following the guidelines and protocols outlined in this guide, scientists can confidently and effectively employ this reagent in their research and development endeavors, paving the way for the discovery of new chemical entities.
References
- 1. H26976.03 [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 2-Methoxypyrimidine-5-boronic acid pinacol ester [myskinrecipes.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Mastering the Stability and Storage of 2-Hydroxypyrimidine-5-boronic acid pinacol ester
An In-Depth Technical Guide for Researchers
Introduction: The Critical Role of a Versatile Building Block
2-Hydroxypyrimidine-5-boronic acid pinacol ester (CAS: 1073354-84-3) is a heterocyclic organoboron compound of significant interest in modern medicinal chemistry and drug development.[1] Its utility as a key intermediate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the precise construction of complex molecular architectures.[2][3] However, the successful application of this reagent is fundamentally dependent on its chemical integrity. Boronic acids and their ester derivatives, while more stable than many organometallic reagents, are susceptible to specific degradation pathways that can compromise experimental outcomes.[4][5]
This guide provides an in-depth analysis of the stability profile of this compound, outlines field-proven storage and handling protocols, and offers a validated experimental method for assessing its stability. The core objective is to equip researchers with the necessary knowledge to ensure the quality, reliability, and shelf-life of this valuable compound.
Part 1: Physicochemical and Structural Characteristics
Understanding the fundamental properties of a reagent is the first step toward ensuring its proper handling and storage. The pinacol ester functional group serves as a protecting group, enhancing the stability of the boronic acid moiety against degradation pathways like autoxidation.[6]
| Property | Value | Source(s) |
| CAS Number | 1073354-84-3 | [1][7] |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | [1][8] |
| Molecular Weight | 222.05 g/mol | [1] |
| Appearance | White to pale yellow or pale cream solid/powder | [8] |
| Melting Point | 201-204 °C | [7] |
Part 2: The Chemistry of Stability: Key Degradation Pathways
While generally stable under recommended conditions, the boronate ester is not inert.[9][10] Its long-term integrity can be compromised by three primary environmental factors: moisture, oxygen, and to a lesser extent, energy inputs like heat and light. Understanding the causality behind these degradation mechanisms is essential for designing robust storage solutions.
Hydrolysis: The Primary Threat
The most significant and common degradation pathway for boronic acid pinacol esters is hydrolysis. The boron atom in a boronic ester is Lewis acidic, making it susceptible to nucleophilic attack by water.[11] This reaction is a reversible transesterification process that cleaves the pinacol protecting group, yielding the free 2-Hydroxypyrimidine-5-boronic acid and pinacol.[12][13]
Causality: The pinacol ester exists in equilibrium with its corresponding boronic acid in the presence of water. While the pinacol group provides significant steric hindrance that slows this process compared to other esters, the equilibrium can shift over time, especially under non-anhydrous conditions or during aqueous workups.[12][14] This degradation is a critical concern during analytical procedures like reverse-phase HPLC, where the aqueous mobile phase can cause on-column hydrolysis, leading to inaccurate purity assessments.[11]
Oxidation
The carbon-boron bond, while relatively robust, can be susceptible to oxidation, particularly in the free boronic acid form that results from hydrolysis.[15] Oxidative deboronation typically yields a hydroxyl group in place of the boron moiety. While the pinacol ester offers some protection, prolonged exposure to atmospheric oxygen, especially in solution or if the solid has begun to hydrolyze, can lead to the formation of impurities.[16]
Causality: The mechanism often involves reactive oxygen species. For this reason, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is a key preventative measure, particularly for long-term storage or when dealing with highly sensitive downstream applications.[10]
Protodeboronation
Protodeboronation is a process where the carbon-boron bond is cleaved and replaced with a hydrogen atom. This pathway can be catalyzed by various factors including moisture, pH, and the presence of certain metals.[15] For aryl boronic esters, this is a less common but still possible degradation route that results in the formation of the parent pyrimidine ring without the desired boron functionality, rendering the reagent inactive for cross-coupling.
Part 3: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the chemical fidelity of this compound. The following recommendations are synthesized from safety data sheets of analogous compounds and best practices for boronic acid derivatives.[15]
| Parameter | Condition | Rationale & Field Insights |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Storing at -20°C is the gold standard for maximizing shelf-life by significantly slowing all potential degradation kinetics.[15] For routine, frequent use, storage in a refrigerator at 2-8°C is acceptable, but this should be considered short-term (weeks to a few months).[2][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To mitigate the risk of slow oxidation, the vial should be backfilled with an inert gas after each use.[10] This is especially critical for long-term archival storage. |
| Moisture | Dry / Desiccated | The compound must be protected from moisture to prevent hydrolysis.[17][18] Store vials within a desiccator containing a suitable drying agent (e.g., Drierite). Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. |
| Light | Protect from Light | Store in an amber vial or in a dark location (e.g., inside a cabinet or box) to prevent potential photolytic degradation.[15] |
| Container | Tightly Sealed Vial | The container must be sealed tightly to prevent the ingress of moisture and air.[9][19] Ensure the cap and liner are in good condition and provide a reliable seal. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][17]
-
Dispensing: Avoid creating dust.[19] When weighing, do so quickly and efficiently to minimize exposure to the atmosphere. Close the container immediately after dispensing.
-
Solutions: When preparing solutions, use anhydrous solvents. Solutions are generally less stable than the solid material and should ideally be prepared fresh. For short-term storage, aliquot solutions and store under an inert atmosphere at -20°C or -80°C.[15]
Part 4: Visualization of Stability Factors
To conceptualize the interplay of environmental factors on the stability of the reagent, the following logical diagram illustrates the primary degradation pathways.
Caption: Key environmental stressors and resulting degradation pathways.
Part 5: Experimental Protocol: Benchtop Stability Assessment via ¹H NMR
This protocol provides a self-validating system to quantify the stability of this compound when exposed to ambient laboratory conditions. The use of a stable internal standard is critical for accurate quantification, as it provides a fixed reference point against which the analyte signal can be compared.
Methodology
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of a stable, non-volatile internal standard (e.g., 1,3,5-trimethoxybenzene) into a 10 mL volumetric flask.
-
Record the exact mass.
-
Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the standard is fully dissolved.
-
Causality: An internal standard with protons in a clear region of the NMR spectrum is chosen to avoid signal overlap with the analyte. Its known, fixed concentration allows for precise calculation of the analyte's concentration at each time point.
-
-
Time Point Zero (T=0) Sample Preparation:
-
Accurately weigh ~10-15 mg of this compound into a clean vial. Record the exact mass.
-
Add a precise volume (e.g., 700 µL) of the internal standard stock solution to the vial.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Benchtop Exposure Setup:
-
Weigh approximately 100 mg of the boronic ester into a clean, open glass vial.
-
Place this vial on the laboratory bench, exposed to ambient light, temperature, and atmosphere. Note the date and time.
-
-
Time Point Sampling (T=x):
-
At predetermined intervals (e.g., Day 1, 3, 7, 15, 30), carefully remove a small aliquot (~10-15 mg) from the exposed solid.
-
Follow the procedure in Step 2 to prepare an NMR sample for each time point, recording the exact mass of the aliquot taken.
-
-
¹H NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum for each sample (T=0 and all subsequent time points).
-
Causality: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This is crucial for obtaining accurate integrals for quantification. A D1 of 30 seconds is often a safe starting point.
-
-
Data Analysis and Quantification:
-
For each spectrum, integrate a well-resolved signal from the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene) and a well-resolved signal from the this compound (e.g., the 12 protons of the two pinacol methyl groups).
-
Calculate the purity of the boronic ester at each time point using the following formula:
Purity (%) = ( (Area_Analyte / N_Analyte) / (Area_IS / N_IS) ) * ( (Mass_IS / MW_IS) / (Mass_Aliquot / MW_Analyte) ) * Purity_IS
Where:
-
Area = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
Mass = Mass weighed
-
MW = Molecular weight
-
IS = Internal Standard
-
Purity_IS = Purity of the internal standard (usually ≥99%)
-
-
Degradation Profile:
-
Plot the calculated purity (%) against time (days) to visualize the degradation profile of the compound under benchtop conditions.
-
Conclusion
This compound is a robust and highly valuable reagent when its chemical vulnerabilities are respected. Its primary liability is hydrolysis, which can be effectively mitigated by rigorously excluding moisture. By implementing the recommended storage conditions—cold, dry, and under an inert atmosphere—researchers can ensure its long-term stability and the reproducibility of their experimental results. For applications demanding the highest degree of quality assurance, performing a periodic stability assessment as outlined provides a reliable method to validate the integrity of the material.
References
- 1. This compound, 95% | Fisher Scientific [fishersci.ca]
- 2. 2-Methoxypyrimidine-5-boronic acid pinacol ester [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. chembk.com [chembk.com]
- 8. This compound, 95% 1 g | Request for Quote [thermofisher.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. fishersci.com [fishersci.com]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.be [fishersci.be]
- 19. chemicalbook.com [chemicalbook.com]
solubility of 2-Hydroxypyrimidine-5-boronic acid pinacol ester in common solvents
An In-Depth Technical Guide to the Solubility of 2-Hydroxypyrimidine-5-boronic acid pinacol ester in Common Solvents
Foreword: Navigating the Data Gap with First Principles
This guide, therefore, takes a unique and practical approach. Instead of presenting non-existent data, it empowers you, the researcher, with the foundational knowledge and detailed, field-proven methodologies to determine the solubility of this compound in your own laboratory setting. We will delve into the theoretical underpinnings of solubility for boronic esters, provide a qualitative framework for solvent selection, and, most importantly, offer step-by-step protocols for both high-throughput kinetic and definitive equilibrium solubility assays.
Understanding the Molecule: Physicochemical Context
This compound is a solid at room temperature.[1][3] Its structure, featuring a polar hydroxypyrimidine core and a nonpolar pinacol ester group, suggests a nuanced solubility profile.
-
The Pyrimidine Core: The pyrimidine ring, with its nitrogen atoms and hydroxyl group, is capable of hydrogen bonding, which typically favors solubility in polar solvents.[4]
-
The Pinacol Ester Group: This bulky, nonpolar group significantly influences the overall polarity of the molecule. The esterification of boronic acids generally increases their solubility in organic solvents compared to the parent acids.[5][6]
-
Tautomerism: The 2-hydroxypyrimidine moiety can exist in tautomeric forms (lactam-lactim). This equilibrium can be influenced by the solvent, which in turn can affect solubility.
The interplay of these features means that predicting solubility is not straightforward and necessitates empirical determination.
Theoretical Framework: Factors Governing Solubility
The principle of "like dissolves like" is a useful starting point.[7] The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the crystal lattice energy of the solid and establishing new solute-solvent interactions.
Key Influencing Factors:
-
Solvent Polarity: The polarity of the solvent is a primary determinant. Polar solvents will better solvate the polar pyrimidine portion of the molecule, while nonpolar solvents will interact more favorably with the pinacol ester group.[8] Studies on other pyrimidine derivatives show that solubility generally increases with temperature and that the choice of solvent is critical, with an observed solubility order of DMF > methanol > CCl4 for some derivatives.[9][10]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its interaction with the 2-hydroxypyrimidine group.[11]
-
Temperature: The solubility of most solid organic compounds increases with temperature.[12] This is a key principle utilized in crystallization for purification.
-
Crystal Form (Polymorphism): The solid-state form of the compound can have a profound impact on its measured solubility.[13] Amorphous forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions.[14][15] This is a critical consideration when comparing different batches of the compound or different solubility measurement techniques.
Qualitative Solubility Prediction
While quantitative data is absent, we can construct a hypothetical solubility table based on the principles discussed and data from analogous compounds like phenylboronic acid pinacol ester.[16] This table is an educated estimation and must be verified experimentally.
| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to solvate a wide range of compounds. Often used for creating stock solutions.[17] |
| N,N-Dimethylformamide (DMF) | High | High polarity and hydrogen bond accepting capability.[9][10] | |
| Acetonitrile (ACN) | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Tetrahydrofuran (THF) | Moderate | Ethereal oxygen can act as a hydrogen bond acceptor. Lower polarity than other aprotics. | |
| Polar Protic | Methanol (MeOH) | Moderate | Can act as both a hydrogen bond donor and acceptor. |
| Ethanol (EtOH) | Moderate to Low | Less polar than methanol, may be less effective at solvating the pyrimidine core. | |
| Water | Low | The large nonpolar pinacol group is expected to significantly limit aqueous solubility. | |
| Nonpolar / Halogenated | Dichloromethane (DCM) | Moderate to High | Studies on similar boronic esters show high solubility in chloroform.[16] |
| Chloroform (CHCl3) | High | Can act as a weak hydrogen bond donor, interacting with the pyrimidine ring.[16] | |
| Nonpolar Hydrocarbon | Toluene | Low to Moderate | Primarily van der Waals interactions with the pinacol ester. |
| Hexanes / Heptane | Very Low | Unlikely to effectively solvate the polar pyrimidine core.[16] |
Experimental Determination of Solubility: A Practical Guide
It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic (or equilibrium).
-
Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock solution (usually DMSO), precipitates in an aqueous buffer. It is a high-throughput method used in early drug discovery.[18][19] The results are often higher than thermodynamic solubility due to the formation of a supersaturated solution and/or an amorphous precipitate.[15][20]
-
Thermodynamic (Equilibrium) Solubility: Measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound over a prolonged period.[19][21] This is the "true" solubility of the most stable solid form and is critical for formulation and development.[15]
Protocol for High-Throughput Kinetic Solubility Assay
This method is designed for rapid screening and relies on detecting precipitation after adding a DMSO stock solution to an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Using a liquid handler or manual pipette, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This creates a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.
-
Incubation: Seal the plate and shake for 2 hours at room temperature.[17]
-
Precipitation Detection: Analyze the plate using a nephelometer (measures light scattering) or by visual inspection.
-
Quantification (Optional but Recommended): To get a quantitative result, the samples are filtered through a solubility filter plate. The concentration of the compound in the filtrate is then determined by LC-MS/MS or UV-Vis spectroscopy against a standard curve.[18]
References
- 1. This compound, 95% 1 g | Request for Quote [thermofisher.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. This compound 1073354-84-3 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.ws [chem.ws]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]
- 14. ovid.com [ovid.com]
- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. enamine.net [enamine.net]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-Depth Technical Guide to 2-Hydroxypyrimidine-5-boronic acid pinacol ester: Commercial Availability, Quality Control, and Application
This guide provides an in-depth technical overview of 2-Hydroxypyrimidine-5-boronic acid pinacol ester, a key building block for researchers in medicinal chemistry and drug discovery. We will move beyond a simple datasheet to explore the practical considerations for sourcing, handling, and utilizing this versatile reagent, with a focus on ensuring experimental success through robust quality control and validated application protocols.
Core Characteristics and Identification
This compound is a heterocyclic organic compound widely employed in synthetic chemistry. Its structure combines a pyrimidine core, a functional group prevalent in bioactive molecules, with a boronic acid pinacol ester moiety, which is a stable and effective precursor for Suzuki-Miyaura cross-coupling reactions.[1]
-
IUPAC Name: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrimidin-2-one[2]
-
CAS Number: 1073354-84-3[3]
-
Molecular Weight: 222.05 g/mol
-
Appearance: Typically a white to pale yellow or cream-colored solid powder.[2]
Commercial Availability and Procurement Strategy
While readily available from several major chemical suppliers, researchers must exercise diligence when procuring this reagent. The quality and accompanying analytical data can vary, impacting the reliability of subsequent experiments.
Table 1: Comparison of Commercial Suppliers
| Supplier | Typical Purity | Product Number (Example) | Key Considerations |
| Thermo Fisher Scientific (Alfa Aesar) | ≥94.0% (Silylated GC)[2] | B2B236817 | Provides specific purity data via a defined analytical method.[2] |
| Sigma-Aldrich (Merck) | Not specified | BCH00017 | Sold "as-is" without collected analytical data; buyer assumes responsibility for confirming identity and purity. |
| Fisher Scientific | 95%[3] | AC441580010 | General purity specification provided.[3] |
| Santa Cruz Biotechnology | Not specified | sc-221650 | Marketed as a specialty product for proteomics research.[4] |
Expert Insight: The "as-is" clause from suppliers like Sigma-Aldrich for certain research chemicals underscores the critical need for in-house quality control. Researchers should not assume that the material meets the theoretical specifications without independent verification. This is especially pertinent for moisture-sensitive compounds like boronic esters.
Synthetic Pathway: Miyaura Borylation
The most common and industrially scalable method for synthesizing aryl boronic acid pinacol esters is the Palladium-catalyzed Miyaura borylation reaction. This involves the coupling of a suitable aryl halide (in this case, 5-bromo-2-hydroxypyrimidine) with bis(pinacolato)diboron (B₂pin₂).
References
An In-Depth Technical Guide to the Safe Handling of 2-Hydroxypyrimidine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry and Risks
2-Hydroxypyrimidine-5-boronic acid pinacol ester (CAS No. 1073354-84-3) is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the synthesis of complex molecules with potential therapeutic applications.[3] However, as with any reactive chemical intermediate, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established chemical safety principles and data from analogous compounds.
The molecule's structure, featuring a pyrimidine ring, a boronic acid pinacol ester, and a hydroxyl group, dictates its reactivity and toxicological profile. The boronic acid moiety, while essential for its synthetic utility, can exhibit potential mutagenic activity and may be considered a genotoxic impurity (GTI) in certain contexts.[4] The pyrimidine core is a common scaffold in biologically active molecules, and its derivatives can have a wide range of toxicological effects.[5] Therefore, a cautious and informed approach to handling is essential.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the Globally Harmonized System (GHS) classifications provided by chemical suppliers, along with data from structurally related compounds, form a reliable basis for risk assessment.[6]
GHS Hazard Statements: [6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary routes of hazardous exposure are dermal contact, eye contact, and inhalation of the solid powder or dust. The irritant nature of the compound necessitates stringent measures to prevent its contact with the body.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1073354-84-3 | [1] |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | [1] |
| Molecular Weight | 222.05 g/mol | [1] |
| Appearance | White to pale yellow or pale cream powder/solid | [1] |
| Melting Point | 201-204 °C | [6] |
Personal Protective Equipment (PPE): A Self-Validating System of Defense
A robust PPE strategy is the cornerstone of safe handling for this and similar chemical compounds. The following PPE is mandatory to prevent exposure.[7][8][9]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing. | Protects eyes from dust particles and potential splashes, which can cause serious irritation.[7][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected before use. | Prevents skin contact and irritation. Gloves should be changed immediately upon contamination.[7][9] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contact.[7][9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation.[9][10] |
Safe Handling and Storage: Proactive Risk Mitigation
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Experimental Workflow: A Step-by-Step Methodology
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[7] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] The work area should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]
-
Clean the work area to remove any residual chemical.
-
Decontaminate all equipment used.
-
DOT Diagram: Safe Handling Workflow
References
- 1. This compound, 95% 1 g | Request for Quote [thermofisher.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. 2-Methoxypyrimidine-5-boronic acid pinacol ester [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Cyanopyrimidine-5-boronic acid pinacol ester | C11H14BN3O2 | CID 16414276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labfind.co.kr [labfind.co.kr]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
The Versatile Role of 2-Hydroxypyrimidine-5-boronic acid pinacol ester in Modern Medicinal Chemistry: Applications and Protocols
Introduction: The Pyrimidine Scaffold and the Strategic Importance of Boronic Acid Esters
In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif present in a vast array of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The functionalization of this heterocycle is therefore a central theme in medicinal chemistry. 2-Hydroxypyrimidine-5-boronic acid pinacol ester has emerged as a key building block in this endeavor, offering a stable, versatile, and efficient handle for the construction of complex molecular architectures.
The pinacol ester of the boronic acid provides enhanced stability compared to the free boronic acid, preventing premature decomposition (protodeboronation) and allowing for easier handling and purification.[5] This attribute is particularly valuable in multi-step syntheses common in drug development. This guide provides an in-depth look at the applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors, and offers detailed protocols for its use in the cornerstone of modern cross-coupling chemistry: the Suzuki-Miyaura reaction.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in medicinal chemistry is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[5] The general reactivity of 5-pyrimidinylboronic acids in Suzuki couplings is favorable, allowing for high yields in the synthesis of 5-arylpyrimidines.[7]
The reaction involves the coupling of the pyrimidine boronic acid ester with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept for any researcher in this field, is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Synthesis: A Case Study in CDK4/6 Inhibitor Scaffolds
A prominent application of pyrimidine-based compounds is in the development of protein kinase inhibitors for cancer therapy.[8][9] Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle, and their inhibition is a validated strategy in the treatment of certain cancers, such as HR-positive breast cancer.[1][10] Several approved CDK4/6 inhibitors, including Palbociclib, Ribociclib, and Abemaciclib, feature a core aminopyrimidine scaffold.
This compound serves as a crucial starting material for the synthesis of analogs of these potent anti-cancer agents. The 2-hydroxy group can be readily converted to a leaving group (e.g., a chloride) or an amino group, which is a key pharmacophoric element for interaction with the kinase hinge region. The Suzuki-Miyaura coupling at the 5-position allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Below is a representative synthetic workflow illustrating the use of a pyrimidine boronic acid ester in the synthesis of a generic CDK4/6 inhibitor scaffold.
Caption: A generalized synthetic workflow for a CDK4/6 inhibitor scaffold.
Experimental Protocols
The following protocols provide detailed, field-proven methodologies for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromo-2-fluoro-N-methylbenzamide
This protocol describes the synthesis of 4-(2-hydroxypyrimidin-5-yl)-2-fluoro-N-methylbenzamide, a scaffold relevant to the synthesis of various kinase inhibitors.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 222.05 | 1.0 | 1.0 |
| 4-Bromo-2-fluoro-N-methylbenzamide | 232.05 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane | - | - | - |
| Water | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (222 mg, 1.0 mmol, 1.0 equiv.), 4-Bromo-2-fluoro-N-methylbenzamide (278 mg, 1.2 mmol, 1.2 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane (10 mL) and a 2 M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol, 3.0 equiv.). The use of a degassed solvent is highly recommended for optimal results.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product, 4-(2-hydroxypyrimidin-5-yl)-2-fluoro-N-methylbenzamide.
Causality Behind Experimental Choices:
-
Excess of Aryl Halide: A slight excess of the aryl halide is used to ensure the complete consumption of the more valuable boronic ester.
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, showing good tolerance to a wide range of functional groups.
-
Base: Sodium carbonate is a commonly used base that is effective in activating the boronic ester for transmetalation. The aqueous solution facilitates the dissolution of the base and the boronic acid species.
-
Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura reactions, providing good solubility for both organic and inorganic reagents.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, and an inert atmosphere is essential to prevent its deactivation and ensure high yields.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs, contributing to the advancement of novel therapeutics. The continued exploration of new coupling partners and reaction conditions will undoubtedly expand the utility of this important synthetic intermediate.
References
- 1. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Palbociclib and Michael-acceptor hybrid compounds as CDK4/6 covalent inhibitors: Improved potency, broad anticancer spectrum and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-Hydroxypyrimidine-5-boronic acid pinacol ester in the Synthesis of Pharmaceutical Intermediates
Introduction: The Privileged Pyrimidine Scaffold and the Rise of Boronic Esters
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA has made it a focal point for the design of molecules that can modulate biological pathways with high specificity. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1] A significant portion of modern drug discovery, particularly in the realm of kinase inhibitors, leverages the pyrimidine scaffold to achieve potent and selective inhibition of targets implicated in diseases like cancer.[2][3]
The functionalization of the pyrimidine ring is paramount to fine-tuning the pharmacological profile of a drug candidate. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for the construction of C-C bonds.[4][5] This reaction's tolerance of a wide range of functional groups and its generally mild conditions make it ideal for the complex molecular architectures often found in pharmaceuticals.[6]
At the heart of the Suzuki-Miyaura reaction is the organoboron reagent. Boronic acid pinacol esters, such as 2-Hydroxypyrimidine-5-boronic acid pinacol ester (CAS: 1073354-84-3) , have gained prominence over their corresponding boronic acids due to their enhanced stability, ease of handling, and improved solubility in organic solvents.[7] This heightened stability mitigates the common issue of protodeboronation, a decomposition pathway that can plague Suzuki-Miyaura reactions involving heteroaryl boronic acids.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the rationale behind the chosen synthetic protocols.
Chemical Properties and Reactivity Profile
This compound is a white to pale yellow solid with the molecular formula C₁₀H₁₅BN₂O₃.[8] It is important to recognize that the "2-hydroxy" substituent exists in tautomeric equilibrium with its more stable keto form, pyrimidin-2(1H)-one. This tautomerism influences the electronic properties of the pyrimidine ring, which in turn affects its reactivity in cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring, particularly with the amide-like character of the 2-oxo form, can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle.
The 5-position of the pyrimidine ring is generally favorable for Suzuki-Miyaura coupling, as it is less sterically hindered and electronically activated for the crucial transmetalation step compared to the 2- or 4-positions, which can be complicated by proximity to the ring nitrogens.[7]
Core Application: Synthesis of 5-Aryl-2-hydroxypyrimidines as Kinase Inhibitor Scaffolds
A primary application of this compound is the synthesis of 5-aryl-2-hydroxypyrimidines. This structural motif is a key pharmacophore in a variety of kinase inhibitors. The 2-hydroxypyrimidine core can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for type I kinase inhibitors. The aryl group at the 5-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
General Workflow for the Synthesis of 5-Aryl-2-hydroxypyrimidines
The synthesis of 5-aryl-2-hydroxypyrimidines via a Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium(0) species. The general workflow can be visualized as follows:
Caption: General workflow for the synthesis of 5-aryl-2-hydroxypyrimidines.
Detailed Experimental Protocol: Synthesis of a Generic 5-Aryl-2-hydroxypyrimidine Intermediate
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (Ar-Br) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Via syringe, add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-hydroxypyrimidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the palladium catalyst. Degassing the solvents prior to use minimizes this side reaction.
-
Base: The base plays a critical role in the catalytic cycle. It activates the boronic ester by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. The organic solvent solubilizes the organic reagents and the catalyst, while water helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.
-
Catalyst: Pd(PPh₃)₄ is a widely used and effective catalyst for a range of Suzuki-Miyaura couplings. For more challenging substrates, such as those involving heteroaryl chlorides or sterically hindered coupling partners, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be necessary to achieve higher yields and faster reaction times.[3]
Data Presentation: Optimizing Reaction Conditions
The yield of the Suzuki-Miyaura coupling can be highly dependent on the reaction parameters. The following table provides a hypothetical comparison of reaction conditions for the synthesis of a generic 5-aryl-2-hydroxypyrimidine, illustrating the impact of different catalysts and bases on the reaction outcome.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 6 | 88 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 60 |
This data is illustrative and serves as a guide for optimization.
The Role of the 2-Hydroxy Group in Drug-Receptor Interactions
The 2-hydroxypyrimidine moiety, existing predominantly as the pyrimidin-2(1H)-one tautomer, is a key feature in many kinase inhibitors due to its ability to act as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the carbonyl oxygen). This allows for a bidentate hydrogen bonding interaction with the hinge region of the kinase active site, which is a highly conserved structural feature. This strong and specific interaction is a major contributor to the binding affinity of the inhibitor.
Caption: Hydrogen bonding of the 2-hydroxypyrimidine core with the kinase hinge.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions allow for the efficient construction of 5-aryl-2-hydroxypyrimidine scaffolds. A thorough understanding of the reaction mechanism and the influence of various parameters such as catalyst, base, and solvent is crucial for the successful implementation of this reagent in drug discovery and development programs. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to harness the full potential of this important synthetic tool.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. H26976.03 [thermofisher.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Hydroxypyrimidine-5-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Hydroxypyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[1] The ability to functionalize this core structure with precision is paramount in drug discovery. 2-Hydroxypyrimidine-5-boronic acid pinacol ester serves as a key intermediate, enabling the introduction of the 2-hydroxypyrimidine moiety onto various molecular frameworks via robust and versatile palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]
The "2-hydroxy" tautomer of this reagent is noteworthy. In solution, it exists in equilibrium with its 2-pyrimidinone form. This tautomerism can influence its electronic properties and reactivity, a factor to consider during reaction optimization. The pinacol ester provides enhanced stability compared to the corresponding boronic acid, mitigating issues like protodeboronation and the formation of unreactive boroxines, which are common challenges with heterocyclic boronic acids.[3]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[4] The catalytic cycle, illustrated below, involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
A critical, and often rate-limiting, step is transmetalation, where the organic group is transferred from the boron atom to the palladium center. The efficiency of this step is influenced by the choice of base, which activates the boronic ester to form a more nucleophilic "ate" complex.[6]
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Coupling
This protocol is suitable for coupling this compound with a variety of aryl or heteroaryl halides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)
Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Protocol for Accelerated Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.[7]
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl halide (0.5 mmol), this compound (0.6 mmol), base (e.g., K₂CO₃, 1.5 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[7][8]
-
Add 6 mL of a degassed solvent mixture, such as 1,4-dioxane and water (2:1 v/v).[8]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.[8]
-
After the reaction is complete, allow the vial to cool to room temperature before proceeding with the workup and purification as described in the general protocol.
Caption: Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Key Reaction Parameters and Optimization Strategies
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The following table summarizes common starting points and considerations for optimization.
| Parameter | Recommended Starting Conditions | Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-3 mol%) | For electron-rich or sterically hindered substrates, consider more active catalysts like Buchwald's palladacycle precatalysts (e.g., XPhos Pd G3) or PEPPSI-type catalysts.[3][9] |
| Ligand | PPh₃ (for Pd(PPh₃)₄), dppf (for Pd(dppf)Cl₂) | Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) can accelerate oxidative addition and reductive elimination.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.) | Cs₂CO₃ is a stronger base and can be effective for less reactive substrates. K₃PO₄ is often a good choice for sensitive functional groups. The use of aqueous base is common. |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene/H₂O | Anhydrous conditions can sometimes accelerate transmetalation and prevent protodeboronation.[11] Solvent choice can significantly impact solubility and reaction rates. |
| Temperature | 80-120 °C | Lowering the temperature may be necessary for substrates with thermally labile functional groups. Microwave heating can allow for higher temperatures and shorter reaction times.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor reagent quality; Suboptimal reaction conditions. | Use a fresh batch of catalyst or test it on a known reaction.[3] Confirm the purity of the boronic ester and aryl halide. Screen different catalysts, ligands, bases, and solvents.[3] |
| Protodeboronation | Presence of excess water; High temperature; Strong base. | Use anhydrous solvents or minimize the amount of water.[11] Employ milder bases (e.g., K₃PO₄) and lower the reaction temperature. The pinacol ester is generally more stable than the boronic acid.[3] |
| Homocoupling of Boronic Ester | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst. | Ensure thorough degassing of the solvent and reaction vessel.[5] Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or use modern precatalysts designed for clean generation of Pd(0).[3] |
| Difficulty with 2-Substituted Heterocycles | The nitrogen atom adjacent to the boronic ester can coordinate to the palladium catalyst, leading to inhibition. This is analogous to the "2-pyridyl problem".[1][12] | While the 2-hydroxy group mitigates this to some extent, specialized ligands (e.g., Buchwald ligands) may be required for particularly challenging couplings involving this motif.[12] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. A thorough understanding of the Suzuki-Miyaura reaction mechanism, coupled with rational selection of reaction parameters, is key to successfully employing this reagent. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently and efficiently incorporate the 2-hydroxypyrimidine scaffold into their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 2-Hydroxypyrimidine-5-boronic Acid Pinacol Ester in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Central Role of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[3] Within the vast chemical space of kinase inhibitors, the pyrimidine scaffold has emerged as a "privileged" structure.[2] Its nitrogen-containing heterocyclic ring system is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interactions of the natural ATP substrate.[2] This ability to anchor the inhibitor within the active site provides a robust foundation for achieving high potency and selectivity. This review will delve into the synthetic strategies and structure-activity relationships of pyrimidine-based kinase inhibitors.[2]
The functionalization of the pyrimidine core is paramount in tuning the pharmacological profile of an inhibitor, influencing its potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrimidine ring.[1] A key reagent in this transformation is 2-Hydroxypyrimidine-5-boronic acid pinacol ester . This application note will provide a detailed exploration of its properties, applications, and a step-by-step protocol for its use in the synthesis of a representative kinase inhibitor.
The Reagent in Focus: this compound
Structure and Properties:
-
Chemical Formula: C₁₀H₁₅BN₂O₃
-
Molecular Weight: 222.05 g/mol
-
Appearance: White to off-white solid
The pinacol ester group offers significant advantages over the free boronic acid. It enhances the stability of the reagent, making it less prone to protodeboronation and easier to handle and store.[1] The 2-hydroxy group exists in tautomeric equilibrium with its pyrimidin-2-one form. This feature can be crucial for biological activity, as the amide-like proton can act as a hydrogen bond donor, providing an additional interaction point within the kinase active site.
Advantages in Kinase Inhibitor Synthesis:
-
Versatility: Enables the introduction of the 2-hydroxypyrimidine scaffold into a wide range of molecular architectures via the robust and highly adaptable Suzuki-Miyaura coupling.
-
Stability: The pinacol ester form ensures stability and compatibility with a broad array of reaction conditions and functional groups.
-
Direct Installation of a Key Pharmacophore: The 2-hydroxypyrimidine moiety is a well-established pharmacophore in numerous kinase inhibitors, and this reagent allows for its direct and efficient incorporation.
Application Showcase: Synthesis of a TAK-659 Analogue (A SYK/FLT3 Inhibitor)
To illustrate the utility of this compound, we present a representative synthesis of an analogue of TAK-659, a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[4][5] TAK-659 is currently under investigation for the treatment of various hematological malignancies.[5] The core of TAK-659 features a substituted pyrimidin-2-one, making our reagent of interest an ideal starting material for its synthesis.
Synthetic Workflow Overview
The overall synthetic strategy involves a key Suzuki-Miyaura cross-coupling reaction between this compound and a suitable halogenated coupling partner, followed by further functionalization to yield the final inhibitor.
Caption: Synthetic workflow for a TAK-659 analogue.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of this compound with a hypothetical halogenated pyrazole, a common core in many kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound, 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled intermediate, 5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)pyrimidin-2-ol.
Protocol 2: Deprotection and Final Product Formation
This protocol describes a representative final step to yield the kinase inhibitor analogue.
Materials:
-
5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)pyrimidin-2-ol (from Protocol 1)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Methanol
Procedure:
-
Dissolve the intermediate from Protocol 1 in methanol.
-
Add a solution of 4M HCl in 1,4-dioxane dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the final product, 5-(1H-pyrazol-4-yl)pyrimidin-2-ol hydrochloride.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of TAK-659, a compound with a similar pyrimidin-2-one core, to provide context for the potential efficacy of inhibitors synthesized using this methodology.
| Kinase Target | IC₅₀ (nM) | Reference |
| SYK | 3.2 | [4] |
| FLT3 | 4.6 | [4] |
Discussion: Causality and Self-Validation
The choice of the Suzuki-Miyaura coupling is deliberate due to its high functional group tolerance, which is critical in the synthesis of complex molecules like kinase inhibitors. The use of a palladium catalyst like Pd(dppf)Cl₂ is standard for such cross-couplings, offering a good balance of reactivity and stability. The base, potassium carbonate, is essential for the transmetalation step of the catalytic cycle.
The protocol is designed to be self-validating. The progress of each step can be rigorously monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to ensure the successful synthesis of the target molecule.
Signaling Pathway Context
The target of our representative inhibitor, SYK, is a key mediator in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is implicated in various B-cell malignancies.
Caption: Simplified BCR signaling pathway showing SYK inhibition.
By inhibiting SYK, compounds like the TAK-659 analogue can block the downstream signaling cascade that leads to the proliferation and survival of malignant B-cells.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions allow for the efficient incorporation of the key 2-hydroxypyrimidine pharmacophore. The provided protocols offer a robust starting point for researchers and drug development professionals to synthesize novel kinase inhibitors targeting a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 3. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
large-scale synthesis of 2-Hydroxypyrimidine-5-boronic acid pinacol ester
An Application Guide for the Scalable Synthesis of 2-Hydroxypyrimidine-5-boronic acid pinacol ester
Abstract
This comprehensive application note provides a detailed protocol for the , a critical building block for pharmaceutical research and development. This document is intended for researchers, chemists, and process development professionals, offering in-depth insights into the reaction mechanism, a step-by-step scalable protocol, purification techniques, and critical safety considerations. The presented methodology is designed to be robust, reproducible, and suitable for multi-gram to kilogram scale production, addressing the increasing demand for this key intermediate in drug discovery programs.
Introduction and Strategic Importance
This compound is a highly valuable heterocyclic building block in modern medicinal chemistry. Its structure is frequently incorporated into molecules targeting a wide array of biological targets, including kinases and other enzymes. The boronic acid pinacol ester moiety serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's reliability and functional group tolerance have made it a cornerstone of drug discovery, enabling the efficient assembly of complex molecular architectures.
The stability and ease of handling of the pinacol ester, compared to the free boronic acid, make it particularly suitable for large-scale synthesis and storage.[3][4] This guide provides a field-proven, scalable synthesis protocol based on the widely-used Miyaura borylation reaction, starting from the commercially available 5-bromo-2-hydroxypyrimidine.
Mechanistic Rationale and Process Design
The synthesis of aryl and heteroaryl boronic esters can be achieved through several methods, including lithium-halogen exchange followed by borylation or transition-metal-catalyzed cross-coupling.[1][5] For large-scale industrial applications, the palladium-catalyzed Miyaura borylation is often preferred due to its milder reaction conditions, operational simplicity, and avoidance of cryogenic temperatures and pyrophoric organolithium reagents.[6][7]
The selected process involves the direct borylation of 5-bromo-2-hydroxypyrimidine with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst.
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine ring, forming a Pd(II) intermediate.
-
Transmetalation: A boronate group from B₂pin₂ is transferred to the palladium center from a B₂pin₂-base complex, displacing the bromide.
-
Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated to continue the cycle.
A diagram of the Miyaura borylation catalytic cycle is provided below.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Detailed Protocol for Large-Scale Synthesis
This protocol is optimized for a 100-gram scale synthesis and can be linearly scaled with appropriate engineering controls.
Reagents and Materials
| Reagent | Formula | MW | Quantity | Moles | Purity | Supplier |
| 5-Bromo-2-hydroxypyrimidine | C₄H₃BrN₂O | 174.98 | 100.0 g | 0.572 | >97% | Commercial |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 160.0 g | 0.630 | >98% | Commercial |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 168.0 g | 1.714 | >99% | Commercial |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 7.0 g | 0.0086 | >98% | Commercial |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 1.0 L | - | Anhydrous | Commercial |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 2.0 L | - | ACS Grade | Commercial |
| Hexane | C₆H₁₄ | 86.18 | 1.0 L | - | ACS Grade | Commercial |
Equipment
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Heating/cooling circulator.
-
Filtration apparatus (Buchner funnel or filter press).
-
Rotary evaporator with a suitable vacuum pump.
-
Drying oven (vacuum or convection).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Synthesis Protocol
-
Reactor Setup and Inerting: Assemble the 5 L reactor system and ensure all joints are well-sealed. Purge the reactor with dry nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reagents: To the inerted reactor, add 5-bromo-2-hydroxypyrimidine (100.0 g), bis(pinacolato)diboron (160.0 g), and potassium acetate (168.0 g).
-
Solvent Addition: Add anhydrous 1,4-dioxane (1.0 L) to the reactor via cannula or a pressure-equalizing addition funnel.
-
Degassing (Optional but Recommended): While stirring, sparge the resulting suspension with nitrogen or argon gas for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (7.0 g), to the mixture. The slight color change of the mixture indicates the initiation of the reaction.
-
Reaction Execution: Begin heating the mixture to an internal temperature of 90-95 °C using the circulating bath. Maintain this temperature and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress every 2-4 hours using a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed (typically >98% conversion). The reaction is generally complete within 12-16 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (< 30 °C).
-
Prepare a pad of Celite (2-3 cm thick) in a large Buchner funnel.
-
Filter the reaction mixture through the Celite pad to remove the inorganic salts and palladium residues.
-
Wash the reactor and the filter cake with ethyl acetate (2 x 250 mL) to ensure complete transfer of the product.
-
Combine the filtrate and washes.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude solid or thick oil.
Purification Protocol
-
Trituration/Slurrying: Transfer the crude material to a suitable flask. Add hexanes (500 mL) and stir vigorously for 1-2 hours at room temperature. This step helps in removing non-polar impurities, including residual B₂pin₂.
-
Isolation of Purified Product: Filter the resulting solid, wash it with a small amount of cold hexanes (2 x 100 mL), and then dry it under vacuum at 40-50 °C until a constant weight is achieved.
-
Purity Check: The typical purity at this stage is >95%. If higher purity is required, recrystallization from a solvent system like ethyl acetate/hexane can be performed.[8]
Product Characterization and Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₅BN₂O₃ |
| Molecular Weight | 222.05 g/mol |
| Yield | 75-85% |
| Purity (HPLC) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (s, 2H), 3.40 (br s, 1H), 1.34 (s, 12H) |
| Storage | Store under an inert atmosphere at 2-8 °C |
Safety and Handling at Scale
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the catalyst and reagents. All transfers of anhydrous solvents and reagents should be performed under nitrogen or argon.[9]
-
Reagent Handling:
-
1,4-Dioxane: Is a flammable liquid and a potential peroxide former. Use only fresh, inhibitor-stabilized anhydrous solvent.
-
Palladium Catalysts: Can be toxic and pyrophoric under certain conditions. Handle in a well-ventilated area or fume hood.
-
-
Waste Disposal: The palladium-containing waste (filter cake) must be collected and disposed of as hazardous heavy metal waste according to institutional and local regulations.
-
Process Hazards: While this specific reaction is not typically associated with strong exotherms, large-scale reactions should always be monitored for temperature changes, and adequate cooling capacity should be readily available.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 2-Hydroxypyrimidine-5-boronic acid pinacol ester Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxypyrimidine-5-boronic acid pinacol ester and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of reaction products, particularly from Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expertise and practical protocols to achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in reactions involving this compound?
A1: In a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, the crude product mixture can be complex. Key impurities to anticipate include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).
-
Homocoupled Byproduct: Symmetrical biaryl formed from the coupling of two molecules of the pyrimidine boronic ester. This is often promoted by the presence of oxygen or excess Pd(II) species in the reaction.[1][2][3]
-
Protodeborylated Pyrimidine: The 2-hydroxypyrimidine byproduct formed by the cleavage of the C-B bond. This is a common decomposition pathway for boronic acids and esters.[3]
-
Hydrolyzed Boronic Acid: The pinacol ester can hydrolyze back to the free 2-Hydroxypyrimidine-5-boronic acid, especially during aqueous workups or on silica gel.[4][5][6]
-
Residual Palladium Catalyst: Palladium residues, which can appear as a black or grey solid, often contaminate the product. The nitrogen atoms in the pyrimidine ring can chelate palladium, making its removal challenging.[7]
Q2: Why is chromatographic purification of boronic esters often problematic?
A2: Standard silica gel chromatography can present several challenges. Firstly, the pinacol ester group is susceptible to hydrolysis on the acidic surface of silica gel, leading to the formation of the more polar boronic acid, which can streak or remain at the baseline.[4][5][6] Secondly, both the boronic ester moiety and the pyrimidine ring can exhibit strong, sometimes irreversible, adsorption to silica, resulting in low recovery of the desired product.[8][9] This is often observed as significant tailing on a TLC plate or material being permanently retained on the column.
Q3: What are the primary purification strategies for products derived from this reagent?
A3: The main purification techniques are:
-
Column Chromatography: This is the most versatile method. Success often depends on the choice of stationary phase (e.g., standard silica, treated silica, or alumina) and eluent system.
-
Recrystallization: An excellent method for obtaining highly pure crystalline solids, provided a suitable solvent system can be found and the crude product is relatively free of impurities that inhibit crystallization.[10][11][12]
-
Liquid-Liquid Extraction: Useful for removing water-soluble impurities (like salts) or for separating compounds based on their acidity or basicity. For instance, an acidic wash can remove basic impurities, while a basic wash can help remove unreacted boronic acid.
-
Adsorbent Treatment: Techniques using materials like activated carbon or specialized scavenger resins are primarily aimed at removing specific impurities, most notably residual palladium catalyst.[7][13]
Purification Strategy Decision Guide
The following flowchart provides a logical path for selecting an appropriate purification strategy based on the initial analysis of your crude reaction mixture.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Issue 1: My product is streaking on the TLC plate and I get low recovery from my silica gel column.
-
Probable Cause: This is a classic sign of over-adsorption of your compound to the acidic silica gel.[9] The Lewis basic nitrogen atoms of the pyrimidine ring and the boronic ester itself can interact strongly with the silanol groups, leading to poor elution and decomposition.
-
Solution:
-
Use Boric Acid-Treated Silica: Deactivating the silica gel by pre-treating it with boric acid can significantly suppress this over-adsorption, leading to sharper bands and improved recovery.[8][14] This method has been shown to be effective for a range of pinacol boronic esters.[9] See Protocol 1 for a detailed procedure.
-
Switch to Neutral Alumina: For compounds that are particularly sensitive or prone to adsorption, neutral alumina can be a viable alternative to silica gel.[15]
-
Add a Modifier to the Eluent: Adding a small amount of a polar modifier like triethylamine (~0.1-1%) to your eluent can help by competing for the active sites on the silica gel, thereby improving the elution of your basic compound.
-
Issue 2: During workup or chromatography, a new, more polar spot appears on my TLC, and my final yield is lower than expected.
-
Probable Cause: The pinacol ester is likely hydrolyzing to the corresponding boronic acid.[5][6] This hydrolysis is catalyzed by acid and occurs in the presence of water, which can be introduced during an aqueous workup or be present on the silica gel.[4][16]
-
Solution:
-
Minimize Contact with Water: Perform a non-aqueous workup if possible. Dry your organic extracts thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.
-
Avoid Acidic Conditions: Do not use acidic washes (e.g., HCl) during your workup unless your target molecule is stable and this step is necessary to remove basic impurities.
-
Use Anhydrous Solvents: Ensure all solvents used for chromatography are dry.
-
Consider HILIC: For analytical purposes, Hydrophilic Interaction Liquid Chromatography (HILIC) uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis.[4]
-
Issue 3: My purified product is contaminated with a symmetrical byproduct (homocoupling).
-
Probable Cause: This byproduct arises from the coupling of two molecules of the this compound. The primary causes are the presence of oxygen or using a Pd(II) precatalyst which can directly mediate the homocoupling before the catalytic cycle is established.[1][3][17]
-
Solution:
-
Prevention during Reaction: The best solution is to prevent its formation. Ensure your reaction vessel and solvents are rigorously degassed (e.g., by sparging with argon or nitrogen) before adding the palladium catalyst.[17] Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) can also minimize this side reaction.
-
Purification: Homocoupled products are often nonpolar and can be challenging to separate from the desired cross-coupled product due to similar polarities. Careful optimization of the eluent system for column chromatography is required. A less polar solvent system may allow for better separation. If the polarity difference is minimal, recrystallization may be a more effective strategy.
-
Issue 4: My final product has a persistent gray or black color.
-
Probable Cause: The product is contaminated with residual palladium catalyst.[18] The nitrogen atoms on your pyrimidine product can act as strong ligands, binding to palladium and carrying it through the purification process.[7]
-
Solution:
-
Filtration through Celite: Before concentrating the reaction mixture, dilute it with a suitable solvent and filter it through a pad of Celite. This is effective at removing heterogeneous or precipitated palladium.[18][19]
-
Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can adsorb palladium residues. However, be aware that activated carbon can also adsorb your product, leading to yield loss.[7][20] Use a minimal amount (e.g., 5-10 wt%) and monitor for product loss by TLC.
-
Palladium Scavengers: This is often the most effective method. Scavenger resins are solid supports functionalized with groups like thiols or amines that have a very high affinity for palladium.[7][13] Stirring a solution of your product with a scavenger resin followed by simple filtration can reduce palladium levels significantly. See Protocol 2 .
-
Palladium Removal Troubleshooting
Caption: Stepwise workflow for effective palladium removal.
Data Presentation
Table 1: Comparison of Palladium Removal Techniques
| Method | Pros | Cons | Best For |
| Filtration through Celite | Fast, simple, inexpensive. | Only removes insoluble/precipitated Pd.[7][18] | First-pass removal of heterogeneous catalysts (e.g., Pd/C) or Pd black. |
| Activated Carbon | Inexpensive, readily available. | Non-specific, can adsorb the desired product, leading to yield loss.[7] | Cost-sensitive applications where some product loss is acceptable. |
| Scavenger Resins | Highly specific and efficient for dissolved Pd.[13] Simple filtration to remove. | More expensive than other methods. May require optimization of time/temperature.[7] | Achieving very low Pd levels (<10 ppm) required for pharmaceutical applications. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Boric Acid-Treated Silica Gel
This protocol is adapted from the method developed by Hitosugi, S. et al. and is designed to minimize over-adsorption of boronic esters.[8][9]
-
Preparation of Treated Silica:
-
Prepare a 5% w/v solution of boric acid in ethanol. For 100 g of silica gel, dissolve 27.5 g of boric acid in 550 mL of ethanol.
-
Add 100 g of silica gel to this solution and shake or stir gently for 1 hour.
-
Remove the solvent by filtration on a Büchner funnel.
-
Wash the treated silica gel with fresh ethanol (e.g., 600 mL for 100g silica).
-
Dry the silica gel thoroughly in vacuo, for instance at 60°C for 1.5-2 hours, until it is a free-flowing powder.
-
-
Column Packing and Purification:
-
Pack the column with the boric acid-treated silica gel using your desired eluent system (slurry packing is recommended).
-
Pre-elute the column with several column volumes of the eluent.
-
Load your crude sample (dissolved in a minimal amount of solvent or adsorbed onto a small amount of the treated silica).
-
Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC as usual.
-
Protocol 2: General Procedure for Palladium Removal with a Scavenger Resin
-
Scavenger Selection: Choose a scavenger with high affinity for palladium. Thiol-based (e.g., mercaptopropyl-functionalized silica) or amine-based resins are common choices.[7]
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) in which the product is soluble but that does not react with the scavenger.
-
Treatment: Add the scavenger resin to the solution. A typical loading is 5-10 equivalents relative to the amount of palladium catalyst used in the reaction.
-
Agitation: Stir the mixture. The required time and temperature can vary. Start with stirring at room temperature for 2-4 hours. For difficult cases, heating to 40-50°C and extending the time up to 24 hours can improve efficiency.[7]
-
Filtration: Once the treatment is complete (the solution should be colorless), filter off the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate in vacuo to obtain the palladium-free crude product, which can then be further purified.
Protocol 3: Recrystallization of Pyrimidine Derivatives
Recrystallization is a powerful technique for achieving high purity if your compound is a solid and a suitable solvent is identified.[10][11]
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[10] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures like ethanol/water) to find the best candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.
-
Decolorization (Optional): If the hot solution is colored due to impurities, add a small amount of activated carbon, swirl, and perform a hot filtration to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Troubleshooting Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed crystal" of pure product to induce crystallization.[11]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. Dry the crystals thoroughly to remove all residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spinchem.com [spinchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
improving the stability of 2-Hydroxypyrimidine-5-boronic acid pinacol ester in solution
Welcome to the technical support hub for 2-Hydroxypyrimidine-5-boronic acid pinacol ester (CAS: 1073354-84-3). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique stability challenges of this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.
The central challenge with this reagent lies in its susceptibility to hydrolysis and protodeboronation, which can be exacerbated by its inherent electronic properties. It's crucial to recognize that this molecule predominantly exists in its more stable tautomeric form, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one . This keto-enol tautomerism influences its reactivity and stability profile. This guide will address the common issues encountered when handling this compound in solution.
Troubleshooting Guide: Common Experimental Issues
Question 1: I'm observing a new, more polar spot by TLC/peak by LC-MS in my reaction mixture that isn't my starting material or desired product. What is it?
Answer: You are most likely observing the hydrolysis of the pinacol ester to the free boronic acid, 2-hydroxypyrimidine-5-boronic acid. This is the most common and rapid degradation pathway, especially when protic solvents (e.g., water, methanol, ethanol) are present.
Causality: The B-O bonds of the pinacol ester are susceptible to cleavage by nucleophilic attack from water or other protic species.[1][2] This hydrolysis is reversible but often driven forward by reaction conditions, particularly non-neutral pH. The resulting free boronic acid is significantly more polar, leading to different chromatographic behavior. Furthermore, free boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, further complicating analysis.[3]
Immediate Actions:
-
Confirm Identity: Obtain an LC-MS of the new peak. The expected mass will correspond to the free boronic acid (M-84).
-
Solvent Check: Scrutinize your experimental setup for sources of moisture. Ensure all solvents are anhydrous and that glassware was properly dried.
Preventative Workflow:
-
Strict Anhydrous Technique: Use oven- or flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF, dioxane, or DMF are preferable to alcohols for dissolving the reagent.
-
Fresh Solutions: Prepare solutions of the boronic ester immediately before use. Do not store it in solution, even in seemingly aprotic solvents, as atmospheric moisture can be sufficient to initiate hydrolysis.
Question 2: My Suzuki-Miyaura coupling reaction is giving low or no yield, with significant recovery of my aryl halide and formation of a byproduct from my boronic ester. What's going wrong?
Answer: This is a classic issue when working with electron-deficient or heteroaromatic boronic acids. The primary culprit is likely protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond, yielding 2-hydroxypyrimidine.[4][5] This side reaction is often accelerated by the basic, aqueous conditions typical of many Suzuki coupling protocols.
Causality: The pyrimidine ring, particularly with its electron-withdrawing amide-like character in the pyrimidinone tautomer, makes the ipso-carbon attached to the boron atom susceptible to protonolysis. Strong bases and the presence of water (the proton source) create a favorable environment for this degradation pathway, consuming your nucleophilic partner before it can engage in the catalytic cycle.[4][6] A secondary issue could be catalyst inhibition by the pyrimidine nitrogen, a known challenge with nitrogen-containing heterocycles.[6]
| Parameter | Standard Condition (Problematic) | Recommended Modification | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, K₃PO₄ in H₂O) | Weaker, non-nucleophilic base (e.g., KF, Cs₂CO₃, K₂CO₃) | Milder bases are less likely to promote protodeboronation. KF also helps to activate the boronic ester by forming a trifluoroborate salt in situ.[4] |
| Solvent | Protic or aqueous biphasic systems (e.g., Toluene/H₂O) | Anhydrous, polar aprotic solvents (e.g., Dioxane, THF, DMF) | Eliminating water minimizes the primary proton source for protodeboronation.[4] |
| Degassing | Standard degassing (e.g., N₂ bubbling for 15-20 min) | Rigorous degassing (Freeze-Pump-Thaw, 3 cycles) | Oxygen can lead to oxidative homocoupling of the boronic ester and catalyst degradation. Thorough removal is critical.[4] |
| Catalyst/Ligand | Standard Pd(PPh₃)₄ | Buchwald-type ligands (e.g., XPhos, SPhos) with a Pd(0) source | Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting the degradation pathways and mitigating catalyst inhibition.[5] |
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid this compound? A: The solid should be stored in a tightly sealed container, protected from light and moisture, at low temperatures.[7][8] For long-term stability (>6 months), storage at -20°C is recommended. For routine lab use, storage at 2-8°C in a desiccator is acceptable. Always handle the solid under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and humidity.
Q: I need to perform an NMR or HPLC analysis. How can I prepare a stable sample solution? A: This is a significant challenge due to the compound's instability in common analytical solvents.
-
For NMR: Dissolve the sample in an anhydrous, aprotic deuterated solvent like DMSO-d₆ or CDCl₃ immediately before analysis. Do not use D₂O or CD₃OD, as these will cause rapid hydrolysis.
-
For RP-HPLC: On-column hydrolysis is a major issue.[9] Based on studies with analogous aminopyrimidine boronic esters, a specialized method is required for accurate analysis:[10]
-
Diluent: Dissolve the sample in anhydrous, aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF). Do not use water or methanol in your diluent.
-
Mobile Phase: Avoid acidic modifiers (e.g., formic acid, TFA), which accelerate hydrolysis. An unconventional but effective approach is to use a highly basic mobile phase (e.g., pH > 11) with an appropriate pH-stable column (e.g., Waters XTerra MS C18).[10][9] This suppresses on-column degradation.
-
Q: Is there a more stable alternative to the pinacol ester that I can use in my reactions? A: Yes. Converting the pinacol ester to its corresponding potassium trifluoroborate (BF₃K) salt is an excellent strategy. These salts are typically crystalline, air- and water-stable solids that are far less prone to protodeboronation.[2] They act as a "slow-release" source of the boronic acid under the reaction conditions.[5]
Protocols & Methodologies
Protocol 1: Conversion of Pinacol Ester to Potassium Trifluoroborate (BF₃K) Salt
This protocol is a robust method for enhancing the stability of the reagent for subsequent use in cross-coupling reactions.[2]
Workflow Diagram:
Caption: Conversion of Pinacol Ester to Potassium Trifluoroborate Salt.
Step-by-Step Procedure:
-
Dissolution: In a flask, dissolve the this compound (1.0 equiv) in methanol (approx. 0.5 M concentration).
-
Reagent Addition: While stirring at room temperature, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.5 equiv) dropwise.
-
Reaction: Stir the resulting mixture at room temperature for 1-2 hours. Monitor by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Remove the solvents (MeOH and H₂O) under reduced pressure.
-
Purification:
-
Add hot acetone to the resulting solid residue and stir vigorously to form a slurry.
-
Cool the slurry and collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with cold acetone and diethyl ether to remove any residual pinacol and other impurities.
-
-
Drying: Dry the resulting white solid under high vacuum. The product is the stable potassium trifluoroborate salt, which can be stored and used directly in Suzuki-Miyaura reactions.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to minimize on-column hydrolysis for accurate purity assessment of the pinacol ester.[10][9]
Method Parameters Table:
| Parameter | Recommended Condition |
| Column | Waters XTerra MS C18 (or similar low-silanol, pH-stable C18) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in H₂O, pH adjusted to ~11-12 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) to elute the ester. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 230 nm, 254 nm) |
| Sample Diluent | Anhydrous Acetonitrile |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to 2-Hydroxypyrimidine-5-boronic acid pinacol ester
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxypyrimidine-5-boronic acid pinacol ester [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Minimizing Homocoupling in Reactions with 2-Hydroxypyrimidine-5-boronic acid pinacol ester
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Hydroxypyrimidine-5-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the undesired homocoupling byproduct, a common challenge in complex cross-coupling chemistries. Here, we delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven strategies to enhance the yield and purity of your target compounds.
Troubleshooting Guide: Addressing Homocoupling Head-On
This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.
Question 1: My reaction is producing a significant amount of the 5,5'-bis(2-hydroxypyrimidine) dimer. What are the primary causes of this homocoupling?
Answer: The formation of the pyrimidine-pyrimidine dimer, or homocoupling product, in Suzuki-Miyaura reactions is primarily driven by two interconnected factors: the presence of dissolved oxygen and the state of the palladium catalyst.[1][2]
-
Oxygen-Mediated Catalyst Oxidation: The active catalyst in the Suzuki-Miyaura cycle is Palladium(0).[1] Dissolved oxygen in your reaction solvent can oxidize the Pd(0) species to Pd(II).[2] These generated Pd(II) species can then participate in a catalytic cycle that exclusively promotes the coupling of two boronic ester molecules, leading to the homocoupling product.[1][2]
-
Palladium(II) Precatalysts: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form for the desired cross-coupling to occur.[1] During this reduction process, a portion of the Pd(II) can directly react with the boronic acid ester, resulting in homocoupling.[1][2]
Question 2: I've degassed my solvents, but I'm still observing homocoupling. What other reaction parameters should I investigate?
Answer: While rigorous degassing is a critical first step, other factors can significantly influence the competition between the desired cross-coupling and the undesired homocoupling pathway. These include your choice of base, solvent, and the specific palladium catalyst and ligands employed.
-
Base Selection and Concentration: The base plays a crucial role in activating the boronic acid for transmetalation.[3][4][5][6] However, a very strong or highly concentrated base can sometimes accelerate side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and less prone to inducing homocoupling compared to stronger bases.[6][7][8]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.[9][10][11] While a range of solvents can be used for Suzuki couplings, aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are common choices.[2][8][10] The addition of a small amount of water is often necessary to solubilize inorganic bases, but excessive water can sometimes promote homocoupling.[2][10]
-
Ligand Choice: The ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, which is the final step in the formation of your desired product.[1][2] By speeding up this step, the catalyst is turned over more quickly in the desired cycle, minimizing its availability to participate in the homocoupling pathway.
Question 3: Could the 2-hydroxy group on the pyrimidine ring be contributing to the problem?
Answer: Yes, the presence of the 2-hydroxy group, which exists in tautomeric equilibrium with its 2-pyridone form, can influence the electronic properties of the pyrimidine ring and its interaction with the palladium catalyst. This can make the boronic ester more susceptible to certain side reactions. Additionally, heteroaryl boronic acids, in general, can be more challenging substrates in Suzuki-Miyaura couplings due to their potential for catalyst inhibition or instability.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of boronic acid homocoupling?
A1: The most commonly accepted mechanism for homocoupling involves the reaction of two molecules of the boronic acid with a Pd(II) species.[1] This process typically requires an oxidant, with molecular oxygen being the most common culprit in a laboratory setting.[1][14] The reaction proceeds through a transmetalation step, followed by a reductive elimination that forms the C-C bond of the dimer and regenerates a Pd(0) species, which can then be re-oxidized to continue the homocoupling cycle. Another proposed mechanism, particularly with electron-deficient arylboronic acids, involves a rare protonolysis/second transmetalation event.[12][15]
Q2: Are pinacol esters generally more or less prone to homocoupling than the corresponding boronic acids?
A2: Pinacol esters are generally more stable than their corresponding boronic acids.[16][17][18] This increased stability can make them less susceptible to side reactions like protodeboronation.[17] While boronic acids can sometimes be more reactive in the desired coupling, their instability can also lead to a higher propensity for degradation and side reactions, including homocoupling.[19] For challenging substrates like many heteroaryl boronic acids, the use of a more stable pinacol ester is often advantageous.[13][17]
Q3: What are the best practices for setting up a Suzuki-Miyaura reaction to minimize homocoupling from the start?
A3: Proactive measures during your reaction setup are key to preventing homocoupling.
-
Rigorous Degassing: Employ a robust degassing method. The freeze-pump-thaw technique (at least three cycles) is highly effective at removing dissolved oxygen.[2] Alternatively, sparging your solvent with an inert gas like argon or nitrogen for an extended period (30-60 minutes) is a good practice.[2]
-
Use a Pd(0) Catalyst Source: Whenever possible, start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] This eliminates the potential for homocoupling during the in situ reduction of a Pd(II) source.
-
Optimize Reagent Stoichiometry: Use a slight excess of the boronic acid pinacol ester (typically 1.1-1.5 equivalents) relative to your coupling partner.
-
Controlled Addition: For particularly sensitive substrates, the slow addition of the boronic acid ester solution to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]
Experimental Protocols & Data
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Catalyst and Base Screening
The following table summarizes typical results from catalyst and base screening experiments aimed at minimizing the homocoupling of this compound.
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 75 | 15 |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 88 | <5 |
| PdCl₂(dppf) (5) | Cs₂CO₃ (2.0) | Toluene/H₂O | 110 | 65 | 20 |
| Pd₂(dba)₃ (2.5) / XPhos (10) | K₂CO₃ (2.0) | THF/H₂O | 80 | 92 | <3 |
Note: Yields are representative and can vary depending on the specific aryl halide used.
Mechanistic Diagrams
The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Caption: The competing homocoupling pathway initiated by Pd(0) oxidation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of 2-Hydroxypyrimidine-5-boronic acid pinacol ester
Welcome to the dedicated technical support guide for handling 2-Hydroxypyrimidine-5-boronic acid pinacol ester. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows, particularly in Suzuki-Miyaura cross-coupling reactions. The deprotection of the pinacol ester to reveal the free boronic acid is a critical step that can be surprisingly challenging, often plagued by incomplete conversion, side reactions, or purification difficulties.[1][2]
This guide provides in-depth, field-proven insights through a series of frequently asked questions, detailed experimental protocols, and troubleshooting workflows to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of my this compound failing or giving low yields?
A: Incomplete deprotection is a common issue stemming from the high stability of the pinacol ester.[1] Pinacol esters are significantly more stable than other boronate esters due to the sterically hindered environment around the boron atom.[1] Several factors could be at play:
-
Insufficiently Harsh Conditions: Standard acidic hydrolysis may require elevated temperatures or longer reaction times to drive the equilibrium toward the free boronic acid.[1]
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is particularly prevalent under strongly acidic conditions or during prolonged heating.[3] The electron-rich nature of the pyrimidine ring can exacerbate this issue.
-
Reagent Quality: Ensure your solvents are anhydrous where required and that the reagents (acids, bases) have not degraded.
-
Oxygen Contamination: While more critical for the subsequent coupling reaction, the presence of oxygen can sometimes lead to oxidative degradation pathways for boronic acids.[4]
Q2: What are the most reliable methods for this deprotection?
A: There is no single "best" method, as the optimal choice depends on the functional group tolerance of your specific substrate. The three most common and reliable approaches are:
-
Acidic Hydrolysis: A straightforward method using aqueous acid (e.g., HCl, H₂SO₄). It is often effective but carries the highest risk of protodeboronation.[2][5]
-
Transesterification with Diethanolamine (DEA): A milder, two-step procedure. The pinacol ester is first converted to a highly stable diethanolamine adduct, which is then easily hydrolyzed under mild acidic conditions. This method is advantageous for substrates with acid-sensitive functional groups.[2][5][6]
-
Conversion to a Trifluoroborate Salt (KHF₂): This method involves treating the pinacol ester with potassium hydrogen difluoride (KHF₂) to form a stable, often crystalline, trifluoroborate salt. This salt can be isolated and then hydrolyzed to the boronic acid under mild conditions, or sometimes used directly in coupling reactions.[2][7]
Q3: How can I effectively monitor the reaction's progress?
A: Monitoring is crucial to prevent over-running the reaction and promoting side reactions.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The free boronic acid is significantly more polar than the starting pinacol ester and will have a much lower Rf value.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more accurate assessment of the conversion and can help identify any major side products by their mass. Be aware that some boronic acids can exhibit poor chromatographic behavior or degrade on-column.[8][9]
-
¹¹B NMR Spectroscopy: This is a powerful technique for observing the chemical environment of the boron atom. The pinacol ester will have a characteristic chemical shift (around δ 31-33 ppm), while the free boronic acid will appear further downfield.[2][5]
Q4: I'm using the deprotected boronic acid in a Suzuki coupling and getting poor results. Could the deprotection be the cause?
A: Absolutely. The purity and integrity of the boronic acid are paramount for a successful Suzuki coupling.
-
Residual Pinacol: If the deprotection is incomplete, the remaining pinacol ester may compete in the reaction, though it is generally less reactive.
-
Boroxine Formation: Free boronic acids can dehydrate to form cyclic trimers called boroxines.[1] While boroxines are typically active in Suzuki couplings, their formation can complicate stoichiometric calculations and solubility.
-
Degradation: If the boronic acid has undergone protodeboronation or oxidation during deprotection or workup, you are simply adding an inert, de-boronated pyrimidine to your coupling reaction, leading to low yields.[10]
Q5: What is the best practice for purifying and storing the final 2-hydroxypyrimidine-5-boronic acid?
A: Purification can be challenging due to the high polarity of the free boronic acid.[9]
-
Purification: Avoid standard silica gel chromatography where possible, as the acidic nature of silica can promote decomposition.[2] If chromatography is necessary, consider using silica gel that has been treated with boric acid or a less acidic stationary phase.[1] Often, an extractive workup followed by crystallization or precipitation is the preferred method.
-
Storage: 2-Hydroxypyrimidine-5-boronic acid should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation via oxidation and boroxine formation.
Comparative Overview of Deprotection Methods
The following table summarizes the key aspects of the recommended deprotection protocols.
| Method | Key Reagents & Conditions | Advantages | Disadvantages & Risks |
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄ in an organic solvent (e.g., THF, Dioxane). Room temperature to reflux. | Simple, one-step procedure using common lab reagents. | Can be harsh; high risk of protodeboronation and decomposition of sensitive substrates.[2][5] |
| Transesterification via DEA Adduct | 1. Diethanolamine (DEA) in an ethereal solvent. 2. Mild aqueous acid (e.g., 0.1 M HCl) for hydrolysis. | Very mild conditions, tolerates a wide range of functional groups, easy isolation of intermediates.[2][5][6] | Two-step process; may not be effective for some sterically hindered esters. |
| Trifluoroborate Salt Formation | 1. Potassium hydrogen difluoride (KHF₂) in MeOH/H₂O. 2. Aqueous acid or base to release the boronic acid. | Forms a stable, often crystalline trifluoroborate salt that is easy to handle and purify.[2][7] | Two-step process; involves the use of fluoride salts. |
Visualized Experimental Workflow
This diagram illustrates the general workflow for the deprotection process, from the starting ester to the final purified product.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Scale-Up Challenges with 2-Hydroxypyrimidine-5-boronic acid pinacol ester
Welcome to the technical support center for 2-Hydroxypyrimidine-5-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of reactions involving this versatile reagent. Our goal is to equip you with the scientific rationale and practical solutions to overcome common hurdles and ensure a robust and scalable process.
Introduction: The Promise and Pitfalls of a Key Building Block
This compound is a critical building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1][2] Its structure, featuring a pyrimidine ring, offers a unique electronic profile and hydrogen bonding capabilities, making it a valuable synthon for creating complex molecules with potential biological activity.[3]
However, transitioning from a successful bench-scale reaction to a pilot or manufacturing scale introduces a host of challenges that are not always apparent in small-scale experiments.[4][5] These can range from altered reaction kinetics and solubility issues to catalyst deactivation and impurity profiles.[4][6] This guide will address these issues systematically, providing both diagnostic questions and actionable solutions.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the use of this compound in scaled-up reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound worked well on a milligram scale, but the yield dropped significantly upon scale-up. What are the likely causes?
This is a classic scale-up challenge. The drop in yield can be attributed to several factors that become more pronounced at a larger scale:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decomposition.[4] The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient.
-
Catalyst Deactivation: The basic nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][7] This effect can be magnified at larger scales where reaction times may be longer.
-
Solubility Issues: The solubility of reactants, catalysts, and bases can change with scale, especially if there are slight temperature variations within the reactor. Poor solubility can lead to an incomplete reaction.
-
Atmospheric Control: Maintaining a strictly inert atmosphere is more challenging in larger vessels, and even trace amounts of oxygen can deactivate the palladium catalyst.
Q2: I'm observing significant amounts of a byproduct that I believe is the protodeboronated pyrimidine. How can I minimize this?
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for heteroaryl boronic acids.[8]
-
Cause: This is often caused by the presence of water and a strong base, which can facilitate the cleavage of the carbon-boron bond.
-
Mitigation Strategies:
-
Anhydrous Conditions: While some water is often necessary for the activity of certain bases, running the reaction under strictly anhydrous conditions can minimize protodeboronation.[9]
-
Base Selection: Using a weaker base may slow down the rate of protodeboronation. However, the base must be strong enough to activate the boronic ester for transmetalation. Careful screening of bases is recommended.
-
Slow Addition: Adding the base or the boronic ester slowly to the reaction mixture can help to control the concentration and minimize this side reaction.
-
Q3: What is the stability of this compound under typical reaction conditions?
Pinacol esters are generally more stable than their corresponding boronic acids, which helps to prevent side reactions like trimerization to form boroxines.[10][11] However, they are not completely inert.
-
Hydrolytic Stability: Pinacol esters can hydrolyze back to the boronic acid in the presence of water, especially under basic or acidic conditions.[12][13] This in-situ formation of the boronic acid is often a necessary step for the catalytic cycle to proceed.[12]
-
Thermal Stability: While generally stable at typical reaction temperatures, prolonged exposure to high temperatures can lead to decomposition. It is advisable to conduct thermal stability studies (e.g., using DSC) if you plan to run the reaction at elevated temperatures for extended periods.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting specific issues you may encounter during scale-up.
Problem 1: Incomplete Conversion or Stalled Reaction
Symptoms: HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.
Diagnostic Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. researchgate.net [researchgate.net]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The Strategic Advantage of 2-Hydroxypyrimidine-5-boronic Acid Pinacol Ester in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the choice of reagents can dictate the success, efficiency, and scalability of a synthetic route. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the selection of the boronic acid derivative is a critical parameter. This guide provides an in-depth technical comparison between 2-Hydroxypyrimidine-5-boronic acid and its corresponding pinacol ester, offering field-proven insights and experimental context to inform your synthetic strategy.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the comparison between a free boronic acid and its pinacol ester lies a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in cross-coupling reactions.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of reduced stability.
Boronic acids, including heteroaromatic derivatives like 2-hydroxypyrimidine-5-boronic acid, are susceptible to several decomposition pathways that can diminish their efficacy over time and complicate their use in complex, multi-step syntheses.[2]
Key Advantages of 2-Hydroxypyrimidine-5-boronic Acid Pinacol Ester
The conversion of 2-Hydroxypyrimidine-5-boronic acid to its pinacol ester derivative offers a solution to the inherent instability of the free acid, providing several tangible advantages in a laboratory and manufacturing setting.
Enhanced Stability and Shelf-Life
The most significant advantage of the pinacol ester is its markedly superior stability. The pinacol group effectively "protects" the boronic acid moiety, shielding the boron atom from degradation. This translates to a significantly longer shelf-life and less stringent storage requirements.
Common Degradation Pathways for Boronic Acids:
-
Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom.[3][4] This is particularly a concern for electron-rich or certain heteroaryl boronic acids.
-
Oxidation: The boronic acid functional group is susceptible to oxidation, leading to the formation of undesired byproducts and a reduction in the purity of the starting material.[5]
-
Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process, it can affect the stoichiometry and consistency of reactions.
The pinacol ester is significantly less prone to these degradation pathways, ensuring that the reagent's purity and reactivity are maintained over time.[6] This stability makes it an ideal choice for high-throughput screening applications and for use in multi-step syntheses where the boron-containing fragment is introduced early in the sequence.
Improved Handling and Purification
Free boronic acids can be challenging to handle due to their often-amorphous nature and susceptibility to degradation. In contrast, boronic acid pinacol esters are frequently crystalline solids.[1] This crystalline nature facilitates easier handling, weighing, and transfer. Furthermore, the enhanced stability of the pinacol ester allows for purification by standard chromatographic techniques, such as column chromatography on silica gel, which can be problematic for the corresponding free boronic acid due to on-column decomposition.[7]
Overcoming Challenges in Heterocyclic Coupling
The Suzuki-Miyaura coupling of nitrogen-containing heterocycles can present unique challenges. For instance, 2-substituted pyridinyl and pyrimidinyl boronic acids are known to be difficult coupling partners, a phenomenon often referred to as the "2-pyridyl problem".[4] The proximity of the nitrogen atom to the boronic acid can lead to catalyst inhibition or deactivation. While 2-Hydroxypyrimidine-5-boronic acid does not have the boronic acid group at the challenging 2-position, the use of a more stable and less reactive pinacol ester can still be advantageous in complex heterocyclic couplings by minimizing side reactions and improving reaction reproducibility.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
While boronic acids are generally more reactive, the pinacol ester often provides more consistent and ultimately higher isolated yields, particularly in complex syntheses, due to its higher purity and stability.[1] It is widely believed that under many Suzuki-Miyaura reaction conditions, the pinacol ester undergoes in situ hydrolysis to the more reactive boronic acid, although direct transmetalation from the ester is also possible.[3]
Table 1: Qualitative Comparison of Properties
| Property | 2-Hydroxypyrimidine-5-boronic Acid | This compound |
| Stability/Shelf-Life | Lower; susceptible to protodeboronation, oxidation, and boroxine formation. | High; the pinacol group protects the boronic acid moiety. |
| Handling | Can be challenging; often amorphous and sensitive to air and moisture. | Easier; often a stable, crystalline solid. |
| Purification | Difficult by chromatography due to potential on-column degradation. | Readily purified by standard chromatographic methods. |
| Reactivity | Generally higher; can lead to faster reaction times. | Generally lower; may require slightly more forcing conditions. |
| Reproducibility | Can be variable due to potential for degradation of starting material. | More reproducible due to higher purity and stability. |
Table 2: Hypothetical Performance Comparison in Suzuki-Miyaura Coupling
| Parameter | 2-Hydroxypyrimidine-5-boronic Acid | This compound |
| Reaction Time | Potentially shorter | Potentially longer |
| Initial Reaction Rate | Faster | Slower |
| Isolated Yield | Variable; may be lower due to starting material impurity from degradation. | Often higher and more reproducible, especially in complex syntheses. |
| Side Product Formation | Higher potential for byproducts from boronic acid decomposition. | Lower potential for byproducts from starting material degradation. |
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction. Optimal conditions may vary depending on the specific substrates and should be determined experimentally.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Concepts
To better understand the relationships and processes described, the following diagrams are provided.
Conclusion and Recommendations
The choice between 2-Hydroxypyrimidine-5-boronic acid and its pinacol ester derivative is a strategic one that should be guided by the specific demands of the synthesis.
-
For rapid, exploratory reactions where starting material stability is less of a concern and maximizing reaction rate is the primary goal, the free boronic acid may be a suitable choice.
-
For complex, multi-step syntheses, applications requiring high purity of the starting material, and for building block libraries where long-term storage is necessary, the this compound is the demonstrably superior reagent.
The enhanced stability, ease of handling, and potential for higher, more reproducible isolated yields make the pinacol ester a more robust and reliable building block for the synthesis of high-value compounds in the pharmaceutical and materials science industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Reaction Kinetics: Unlocking the Potential of 2-Hydroxypyrimidine-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, appearing in a multitude of biologically active compounds, including anti-cancer and anti-inflammatory agents.[1] The ability to efficiently synthesize and modify these structures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a robust method for forging carbon-carbon bonds.[1][2] At the heart of this reaction are organoboron reagents, and understanding their kinetic behavior is crucial for optimizing reaction conditions, scaling up production, and ultimately accelerating the drug discovery pipeline.
This guide provides an in-depth analysis of reaction kinetics using 2-Hydroxypyrimidine-5-boronic acid pinacol ester , a key building block for introducing the valuable hydroxypyrimidine moiety. We will delve into the principles of kinetic analysis in the context of the Suzuki-Miyaura reaction, offer a framework for comparative kinetic studies, and provide detailed experimental protocols to empower researchers to generate their own valuable data.
The "5-Position Advantage": Why this compound is a Reagent of Interest
The reactivity of a pyrimidine boronic acid is significantly influenced by the position of the boronic acid group on the ring.[1] Generally, 5-pyrimidinylboronic acids exhibit favorable reactivity in Suzuki-Miyaura couplings.[1] The electronic environment at the 5-position is conducive to the critical transmetalation step of the catalytic cycle.[1] In contrast, 2-pyrimidinylboronic acids can be challenging coupling partners due to the proximity of the nitrogen atom, which can lead to catalyst inhibition.[1]
The use of a pinacol ester provides several advantages. Boronic esters, such as those derived from pinacol, offer enhanced stability compared to their corresponding boronic acids, mitigating the risk of protodeboronation, a common decomposition pathway.[3][4] This stability is crucial for consistent and reproducible reaction outcomes. However, it is also important to note that the steric bulk of the pinacol group can sometimes lead to slower reaction rates compared to less hindered boronic esters.[3][5]
Understanding the Suzuki-Miyaura Reaction: A Kinetic Perspective
The Suzuki-Miyaura reaction is a complex catalytic process involving several key steps. A simplified, generally accepted mechanism is illustrated below.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
For many Suzuki-Miyaura reactions, the transmetalation step, where the organic group is transferred from boron to palladium, is rate-determining.[6] The rate of this step is influenced by several factors, including:
-
The nature of the boronic acid/ester: Electron-rich aryl groups and less sterically hindered boron reagents tend to transmetalate faster.[6]
-
The palladium catalyst and ligands: The choice of ligand can dramatically affect the efficiency of each step in the catalytic cycle.
-
The base: The base activates the boronic acid or ester, making it more nucleophilic and facilitating transmetalation.[7]
-
The solvent: The solvent system can influence the solubility of reagents and the stability of intermediates.
A Practical Guide to Comparative Kinetic Analysis
Experimental Design: A Comparative Study
To objectively assess the kinetic performance of this compound, we propose a comparative study against two benchmark compounds:
-
Phenylboronic acid: A standard, well-characterized arylboronic acid.
-
4-Methoxyphenylboronic acid: An electron-rich arylboronic acid, expected to exhibit faster reaction kinetics.
The following experimental workflow outlines the key steps for this comparative analysis.
Caption: A generalized workflow for kinetic analysis of Suzuki-Miyaura reactions.
Detailed Experimental Protocol: Kinetic Analysis via HPLC
This protocol is designed to determine the initial reaction rate of the Suzuki-Miyaura coupling.
Objective: To compare the rate of product formation for the coupling of a model aryl halide with this compound, phenylboronic acid, and 4-methoxyphenylboronic acid.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
This compound
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Internal Standard (e.g., Biphenyl)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide and internal standard in the reaction solvent.
-
Prepare separate stock solutions for each boronic acid/ester in the reaction solvent.
-
Prepare a stock solution of the palladium catalyst and base in the reaction solvent. Note: Ensure all solutions are thoroughly degassed to prevent catalyst oxidation.
-
-
Reaction Setup:
-
In separate reaction vials, add the aryl halide/internal standard stock solution.
-
Place the vials in a heating block pre-heated to the desired reaction temperature (e.g., 60 °C) and allow them to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
To initiate each reaction, add the boronic acid/ester stock solution followed by the catalyst/base stock solution.
-
Start a timer immediately upon addition of the catalyst/base solution (t=0).
-
At predetermined time intervals (e.g., 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot from each reaction vial.
-
Immediately quench the aliquot in a separate vial containing a suitable quenching solution (e.g., a small volume of cold acetonitrile) to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC. The method should be developed to separate the starting materials, product, and internal standard.
-
Generate a calibration curve for the product relative to the internal standard to allow for accurate quantification.
-
-
Data Analysis:
-
For each reaction, plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial linear portion of the curve.
-
Data Presentation and Interpretation
The results of the kinetic experiments can be summarized in a table for easy comparison.
| Boronic Acid/Ester | Relative Initial Rate | Observations |
| Phenylboronic Acid | ~5.0[6] | Generally exhibits robust and predictable reactivity. |
| 4-Methoxyphenylboronic Acid | ~7.0[6] | The electron-donating group is expected to accelerate the transmetalation step, leading to a faster rate. |
| This compound | To be determined | Data will reveal the impact of the hydroxypyrimidine ring and pinacol ester on the reaction kinetics. |
Note: The relative initial rates for phenylboronic acid and 4-methoxyphenylboronic acid are illustrative and based on general principles.[6] Actual rates are highly dependent on specific reaction conditions.
Conclusion
A thorough understanding of reaction kinetics is indispensable for the effective application of novel reagents in drug discovery and development. While this compound holds great promise as a synthetic building block, a systematic kinetic analysis is essential to unlock its full potential. The methodologies and comparative framework presented in this guide provide a clear path for researchers to elucidate the kinetic profile of this and other valuable reagents, paving the way for more efficient and robust synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Hydroxypyrimidine-5-boronic acid pinacol ester Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypyrimidine-5-boronic acid pinacol ester is a vital heterocyclic building block in modern medicinal chemistry. Its prominence stems from its utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds essential for the synthesis of a wide array of pharmaceutical compounds.[1][2] The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the boronic ester functionality allows for its strategic incorporation into complex molecular architectures.[1]
However, the successful synthesis and purification of the desired products necessitate a robust analytical workflow to confirm product identity, assess purity, and identify potential byproducts. This guide provides a comparative analysis of key spectroscopic techniques for the characterization of reaction products derived from this compound, with a focus on providing actionable, field-proven insights.
Common Reaction Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for this compound, typically involving its reaction with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.[3] While this reaction is highly efficient, a comprehensive analysis of the reaction mixture is crucial, as several side reactions can occur.
A significant side reaction is protodeboronation, the cleavage of the C-B bond, which results in the formation of an undesired, deboronated pyrimidine species.[4][5][6][7] This process can be influenced by factors such as the base, solvent, and temperature.[6] Additionally, homo-coupling of the starting materials can lead to impurities that may be challenging to separate from the desired product.
Below is a generalized workflow for a typical Suzuki-Miyaura coupling and subsequent analysis.
Caption: Workflow for Suzuki-Miyaura coupling and subsequent spectroscopic analysis.
Comparative Spectroscopic Analysis
A multi-faceted analytical approach is essential for the unambiguous characterization of the reaction products. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural elucidation of organic molecules. For the analysis of this compound reactions, ¹H, ¹³C, and ¹¹B NMR experiments are all highly informative.
Expertise & Experience:
-
¹H NMR provides detailed information about the proton environment in the molecule. The disappearance of the starting material's pyrimidine protons and the appearance of new aromatic signals corresponding to the coupled product are key indicators of a successful reaction. The large singlet from the twelve protons of the pinacol group (around 1.3 ppm) in the starting material will be absent in the final product.
-
¹³C NMR is used to confirm the carbon framework of the product. The carbon attached to the boron atom in the starting material will show a characteristic broad signal due to quadrupolar relaxation of the boron nucleus, which will be replaced by a sharp signal in the coupled product.[8]
-
¹¹B NMR is particularly useful for monitoring the consumption of the boronic ester. The starting material will exhibit a characteristic signal for the sp²-hybridized boron atom (typically around 30 ppm).[8][9][10] The disappearance of this signal confirms the consumption of the starting material.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |
| This compound | ~8.5 (s, 2H, pyrimidine), ~1.3 (s, 12H, pinacol) | Pyrimidine carbons, C-B (~120-160), Pinacol carbons (~84, ~25) | ~30-34 |
| Coupled Product (e.g., with Phenyl) | New aromatic signals, disappearance of pinacol signal | New aromatic carbons, disappearance of C-B and pinacol signals | Signal absent |
| Protodeboronation Product (2-Hydroxypyrimidine) | Signals for 2-hydroxypyrimidine | Signals for 2-hydroxypyrimidine | Signal absent |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the crude reaction mixture or purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative ratios of product to byproducts and unreacted starting material.
Mass Spectrometry (MS)
MS is an indispensable tool for determining the molecular weight of the reaction products and for obtaining structural information through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these types of molecules.
Expertise & Experience:
-
Molecular Ion Peak: The most critical piece of information is the molecular ion peak ([M+H]⁺ in positive ion mode), which confirms the molecular weight of the desired product.[11] High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
-
Fragmentation Analysis: The fragmentation pattern can provide valuable structural information. For pyrimidine derivatives, characteristic fragmentation often involves the cleavage of the pyrimidine ring.[12][13][14]
| Compound | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| This compound | 223.12 | Loss of pinacol group, fragmentation of the pyrimidine ring. |
| Coupled Product (e.g., with Phenyl) | Varies with coupling partner | Cleavage of the newly formed C-C bond, fragmentation of the pyrimidine and aryl rings. |
| Protodeboronation Product (2-Hydroxypyrimidine) | 97.04 | Fragmentation of the pyrimidine ring. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Use an ESI-MS instrument in positive ion mode.
-
Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Analysis: Identify the molecular ion peak of the expected product and any potential byproducts.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a quick and non-destructive technique that can be used to monitor the progress of a reaction.
Expertise & Experience:
-
B-O Stretching: The starting boronic acid pinacol ester will show a strong B-O stretching vibration band around 1300-1400 cm⁻¹.[15][16][17] The disappearance of this band is a clear indication of the consumption of the starting material.
-
C-H and C=C Stretching: The aromatic C-H and C=C stretching vibrations in the fingerprint region (below 1500 cm⁻¹) will change upon the formation of the new biaryl system in the coupled product.[18]
-
O-H Stretching: The 2-hydroxypyrimidine moiety exists in tautomeric equilibrium with its pyrimidone form. This will result in a broad O-H or N-H stretching band in the region of 3000-3400 cm⁻¹.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance in Analysis |
| B-O Stretch (trigonal) | ~1300-1400 | Disappears upon reaction of the boronic ester. |
| Aromatic C=C Stretch | ~1450-1600 | Changes in this region indicate the formation of the new biaryl product. |
| O-H/N-H Stretch | ~3000-3400 (broad) | Present in both starting material and product due to the hydroxypyrimidine moiety. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet of the solid sample or cast a thin film from a solution onto a salt plate (e.g., NaCl).
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Compare the spectrum of the reaction mixture to that of the starting material to monitor the disappearance of the B-O stretching band.
Data Interpretation Workflow
The following diagram illustrates a logical workflow for interpreting the data from the different spectroscopic techniques to achieve a comprehensive characterization of the reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. article.sapub.org [article.sapub.org]
- 14. iosrjournals.org [iosrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. abjar.vandanapublications.com [abjar.vandanapublications.com]
A Comparative Guide to Catalysts for Suzuki-Miyaura Couplings of 2-Hydroxypyrimidine-5-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The ability to functionalize this scaffold with precision is paramount in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, and the use of 2-hydroxypyrimidine-5-boronic acid pinacol ester as a building block offers a direct route to novel 5-aryl-2-hydroxypyrimidine derivatives. However, the inherent chemical nature of this substrate presents unique challenges that necessitate a careful selection of the catalytic system.
This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura coupling of this compound, offering insights into catalyst selection, the critical role of substrate protection, and experimental protocols to enable researchers to navigate this challenging yet rewarding transformation.
The Challenge of 2-Hydroxypyrimidine: Tautomerism and Catalyst Inhibition
A critical consideration for the coupling of 2-hydroxypyrimidine derivatives is the existence of tautomeric forms. 2-Hydroxypyrimidine is in equilibrium with its 2(1H)-pyrimidinone tautomer.[1][2][3][4] In many conditions, the pyrimidinone form is the major species. The acidic N-H proton of the pyrimidinone tautomer can interfere with the catalytic cycle of the Suzuki-Miyaura reaction by reacting with the base or the organometallic intermediates. Furthermore, the exocyclic oxygen and the ring nitrogen atoms can act as Lewis bases and coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[5] This is analogous to the "2-pyridyl problem" often encountered in cross-coupling reactions.[5]
To circumvent these issues, a common and often necessary strategy is the protection of the 2-hydroxy group prior to the cross-coupling reaction.[6][7] This is typically achieved by converting the hydroxyl group into an ether (e.g., methoxy, benzyloxy) or by N-alkylation of the pyrimidinone tautomer. This modification prevents the formation of the reactive N-H bond and reduces the coordinating ability of the 2-substituent, thereby facilitating a more efficient cross-coupling reaction.
This guide will therefore focus on the comparative performance of catalysts for the coupling of a protected form, specifically 2-alkoxypyrimidine-5-boronic acid pinacol ester , as a surrogate for the unprotected analogue.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for a successful Suzuki-Miyaura coupling of heteroaryl compounds.[8] Both palladium and nickel-based systems have shown efficacy, with the selection often depending on the specific substrates and desired reaction conditions. Here, we compare three representative catalytic systems for the coupling of 2-alkoxypyrimidine-5-boronic acid pinacol ester with a model aryl bromide, 4-bromoanisole.
Table 1: Comparative Performance of Selected Catalysts for the Coupling of 2-Alkoxypyrimidine-5-boronic Acid Pinacol Ester with 4-Bromoanisole
| Catalyst System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Considerations |
| System A: Classic Palladium | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 60-75 | Readily available, but may require longer reaction times and higher catalyst loadings.[9][10] |
| System B: Modern Palladium | Pd₂(dba)₃ | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-6 | 85-95 | Highly efficient with bulky, electron-rich ligands, allowing for lower catalyst loadings and shorter reaction times.[5][11][12][13] |
| System C: Nickel | NiCl₂(dme) | PCy₃ (10) | K₃PO₄ | t-Amyl alcohol | 100 | 8-16 | 70-85 | Cost-effective alternative to palladium, particularly effective for aryl chlorides, though can be more sensitive to air and moisture.[14][15] |
Note: The presented yields are estimates based on literature precedents for similar heteroaryl couplings and are intended for comparative purposes. Actual yields will depend on the specific alkoxy protecting group, the aryl halide, and optimization of reaction conditions.
System A: The Workhorse - Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Rationale: Pd(PPh₃)₄ is one of the most common and well-established catalysts for Suzuki-Miyaura reactions.[16][17] Its utility stems from its commercial availability and broad applicability. For the coupling of a protected 2-alkoxypyrimidine-5-boronic acid pinacol ester, Pd(PPh₃)₄ can be expected to provide the desired product in moderate to good yields.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a pre-catalyst that readily provides the active Pd(0) species in the reaction mixture.
-
Base: A moderately strong inorganic base like potassium carbonate is typically sufficient to promote the transmetalation step without causing significant degradation of the starting materials or product.[18]
-
Solvent: A biphasic solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.
Limitations: While reliable, this system may require higher catalyst loadings (2-5 mol%) and longer reaction times compared to more modern systems. Competitive side reactions such as protodeboronation of the boronic ester can also be more prevalent under prolonged heating.[5]
System B: The High-Performer - Palladium with a Buchwald Ligand (XPhos)
Rationale: The development of bulky, electron-rich phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), has revolutionized palladium-catalyzed cross-coupling reactions.[5][11] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle and stabilize the active catalytic species, leading to higher turnover numbers and efficiencies.
Causality of Experimental Choices:
-
Pre-catalyst and Ligand: A combination of a palladium source like Pd₂(dba)₃ and the XPhos ligand generates a highly active monoligated palladium complex in situ.[13] Alternatively, pre-formed palladacycle pre-catalysts like XPhos-Pd-G2 can be used for even more reliable catalyst activation.[11][12]
-
Base: A stronger base like potassium phosphate is often employed with these advanced catalyst systems to facilitate the transmetalation of the often less reactive boronic esters.
-
Solvent: Anhydrous ethereal solvents like 1,4-dioxane are commonly used to ensure the stability of the catalytic species.
Advantages: This system is expected to provide higher yields in shorter reaction times with lower catalyst loadings (0.5-2 mol%). It is also more effective for challenging substrates, including those prone to catalyst inhibition.
System C: The Cost-Effective Alternative - A Nickel-Based System
Rationale: Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for a variety of cross-coupling reactions.[14][15] Nickel can be particularly advantageous for the coupling of electron-rich heteroaryl compounds and can also be more effective for the activation of less reactive aryl chlorides.
Causality of Experimental Choices:
-
Catalyst and Ligand: A simple nickel(II) salt like NiCl₂(dme) in combination with a phosphine ligand such as tricyclohexylphosphine (PCy₃) can form an active Ni(0) catalyst in situ.
-
Solvent: "Green" solvents like t-amyl alcohol have been shown to be effective for nickel-catalyzed Suzuki-Miyaura couplings.[15]
-
Base: A strong base like potassium phosphate is typically required to drive the reaction.
Considerations: While offering a cost advantage, nickel-catalyzed reactions can sometimes be more sensitive to air and moisture, requiring more stringent inert atmosphere techniques. The scope of nickel catalysts for complex heteroaryl couplings is still being explored as extensively as palladium.
Experimental Protocols
General Considerations for All Reactions:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.
-
Boronic acid pinacol esters are generally more stable than their corresponding boronic acids but can still be susceptible to hydrolysis.[19]
-
The purity of the reagents, particularly the boronic ester and the aryl halide, is crucial for obtaining high yields.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄ (System A)
Materials:
-
2-Alkoxypyrimidine-5-boronic acid pinacol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-alkoxypyrimidine-5-boronic acid pinacol ester, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Pd₂(dba)₃/XPhos (System B)
Materials:
-
2-Alkoxypyrimidine-5-boronic acid pinacol ester (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 2-alkoxypyrimidine-5-boronic acid pinacol ester and the aryl halide.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a feasible and highly valuable transformation for the synthesis of novel chemical entities. The key to success lies in the strategic protection of the 2-hydroxy group to mitigate its interference with the catalytic cycle. While classic palladium catalysts such as Pd(PPh₃)₄ can provide the desired products, modern catalytic systems employing bulky, electron-rich phosphine ligands like XPhos offer significantly improved efficiency, allowing for milder reaction conditions, shorter reaction times, and lower catalyst loadings. For applications where cost is a primary concern, nickel-based catalysts present a viable alternative, though they may require more rigorous optimization. By understanding the underlying principles of catalyst activity and the specific challenges posed by the substrate, researchers can confidently select and implement the most appropriate catalytic system to achieve their synthetic goals.
References
- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agroipm.cn [agroipm.cn]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. nasc.ac.in [nasc.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxypyrimidine-5-boronic acid pinacol ester vs. MIDA esters in cross-coupling
An In-Depth Guide to Boron Reagents in Suzuki-Miyaura Cross-Coupling: 2-Hydroxypyrimidine-5-boronic acid Pinacol Ester vs. MIDA Esters
For researchers at the forefront of organic synthesis and drug discovery, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is a critical decision that dictates the success, efficiency, and scope of this transformation. This guide provides a detailed, evidence-based comparison between two prominent classes of boronic acid surrogates: the conventional pinacol esters, exemplified by this compound, and the increasingly utilized N-methyliminodiacetic acid (MIDA) boronates.
Executive Summary: The Stability-Reactivity Dichotomy
The fundamental difference between pinacol and MIDA boronates lies in a classic chemical trade-off: reactivity versus stability.
-
Pinacol esters are trivalent, sp²-hybridized boron compounds that offer a moderate increase in stability over their parent boronic acids.[1][2] They are often reactive enough to be used directly in cross-coupling reactions but can be susceptible to hydrolysis and decomposition, particularly with sensitive substrates like many heterocycles.[1][3] Their purification can be challenging due to this instability on silica gel.[4][5]
-
MIDA boronates feature a tetracoordinate, sp³-hybridized boron center, a result of a dative bond from the MIDA ligand's nitrogen.[6] This structure confers exceptional stability, rendering them as free-flowing, crystalline solids that are robust to chromatography, long-term benchtop storage, and a wide range of anhydrous reaction conditions.[7][8] Their utility stems from a controlled, "slow-release" of the free boronic acid in situ under specific aqueous basic conditions, making them ideal vehicles for otherwise unstable boronic acids.[7][9][10]
This guide will dissect these differences, providing the causal mechanisms and experimental data necessary for an informed selection in your synthetic campaigns.
The Reagents: A Structural and Mechanistic Overview
This compound: The Workhorse Reagent
Pinacol esters are formed by the condensation of a boronic acid with pinacol. The steric bulk of the pinacol group provides a degree of protection to the Lewis acidic boron center, preventing facile decomposition pathways like protodeboronation.[2][5]
The 2-hydroxypyrimidine moiety is a common scaffold in medicinal chemistry.[11] However, heteroaryl boronic acids, especially those with Lewis basic nitrogen atoms near the boron center (like 2-pyridyl or 2-pyrimidinyl systems), are notoriously unstable.[11][12] While the 5-position of the pyrimidine ring is generally more stable and reactive than the 2- or 4-positions, protodeboronation can still be a significant side reaction.[11] Using the pinacol ester mitigates this instability to an extent, but does not eliminate it.[11]
Mechanism of Action: In a Suzuki-Miyaura coupling, pinacol esters can participate via two main pathways. Under certain conditions, particularly anhydrous ones, they may transmetalate directly with the palladium complex.[13] More commonly, under the aqueous basic conditions typical for Suzuki reactions, the ester is hydrolyzed to the more reactive boronic acid, which then enters the catalytic cycle.[1]
MIDA Boronates: The "Release on Demand" Solution
Developed extensively by the Burke group, MIDA boronates were designed to solve the long-standing problem of unstable boronic acids.[7][10] The MIDA ligand acts as a robust protecting group that completely masks the reactivity of the boronic acid moiety.[14][15] This protection is stable to a remarkable range of synthetic transformations, allowing for the multi-step synthesis of complex building blocks where the boronic acid is carried through un-scathed.[16][17]
Mechanism of Action: The key to the MIDA boronate strategy is its biphasic deprotection.[18][19]
-
Fast Hydrolysis: Under strongly basic aqueous conditions (e.g., aq. NaOH), the MIDA ester is rapidly cleaved to release the free boronic acid in minutes.[7][18][19]
-
Slow-Release: Under milder biphasic conditions (e.g., K₃PO₄ in dioxane/water), the MIDA boronate is hydrolyzed gradually over several hours.[7] This slow release maintains a very low concentration of the unstable boronic acid in solution at any given time. This is critical because it ensures the boronic acid is more likely to be captured by the palladium catalyst for cross-coupling than it is to decompose.[18]
Head-to-Head Comparison: Performance in the Field
| Feature | 2-Hydroxypyrimidine Pinacol Ester | MIDA Boronates | Causality & Expert Insight |
| Benchtop Stability | Moderate. Susceptible to slow hydrolysis/oxidation over time, especially for sensitive heteroaryl derivatives.[1] | Exceptional. Indefinitely stable as crystalline solids under air.[7][20] | The tetracoordinate, sp³ boron center in MIDA esters is kinetically and thermodynamically stable, unlike the exposed sp² boron of pinacol esters.[6] |
| Purification | Challenging. Can decompose on standard silica gel chromatography.[3][4] Often requires rapid purification or specialized techniques. | Routine. Highly stable to silica gel chromatography, enabling high purity of starting materials.[16] | MIDA boronates' stability prevents on-column hydrolysis, a common issue that leads to streaking and poor recovery for pinacol esters.[3] |
| Reaction Control | Limited. Once added, the reagent is active. Pre-hydrolysis may be required. | High. Reagent is inert until specific "slow-release" conditions are applied.[21] Enables iterative cross-coupling.[15] | This "on/off" switch is unique to MIDA boronates and allows for sequential, controlled bond formation by selectively deprotecting one boronate in the presence of another.[15][21] |
| Handling Unstable Substrates | Moderate efficacy. Can improve yields over free boronic acids but decomposition remains a risk.[11][12] | Superior. The slow-release mechanism is designed specifically to handle unstable boronic acids (e.g., 2-pyridyl, vinyl).[10][22] | By keeping the instantaneous concentration of the unstable boronic acid low, the rate of productive cross-coupling outcompetes the rate of decomposition.[18] |
| Reaction Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, base, solvent). | Requires specific biphasic "slow-release" conditions (e.g., K₃PO₄, dioxane/H₂O) for optimal performance.[7][10] | The choice of base and solvent system is critical to control the rate of MIDA hydrolysis, which directly impacts the reaction yield.[18][19] |
| Cost & Availability | Generally widespread and lower initial cost for simple derivatives. | A growing library is commercially available, but can be more expensive.[17] Can be synthesized from boronic acids.[16][23][24] | The synthesis of MIDA boronates is an additional step, which can add to the cost and time of a synthetic sequence. |
Decision-Making Workflow for Reagent Selection
Choosing the right boron reagent is context-dependent. The following workflow can guide your decision process.
Caption: Decision workflow for selecting between Pinacol and MIDA boronates.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is adapted for a standard, moderately stable heteroaryl pinacol ester.
Objective: To couple this compound with a representative aryl bromide.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for the required time (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Causality Note: The use of an aqueous base (K₂CO₃ in dioxane/water) facilitates both the hydrolysis of the pinacol ester to the active boronic acid and the crucial transmetalation step of the catalytic cycle.[12]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling with a Pyrimidine MIDA Boronate
This protocol leverages the slow-release strategy for potentially unstable boron reagents.
Objective: To couple a pyrimidine MIDA boronate with a challenging aryl chloride.[7][10]
Step-by-Step Methodology:
-
Reagent Preparation: To a reaction vial with a stir bar, add the aryl chloride (1.0 equiv.), the pyrimidine MIDA boronate (1.2 equiv.), Palladium Catalyst/Ligand system (e.g., Pd(OAc)₂ / SPhos, 5 mol % / 10 mol %), and base (K₃PO₄, 7.5 equiv.).[7][10]
-
Solvent Addition: Add the solvent system (e.g., 5:1 dioxane/H₂O) to achieve a concentration of ~0.07 M with respect to the aryl chloride.[7]
-
Reaction: Seal the vial and place it in a preheated oil bath at 60-100 °C. Stir vigorously for 6-12 hours. The slow, controlled hydrolysis of the MIDA boronate will occur under these conditions.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The stability of any unreacted MIDA boronate makes chromatographic separation straightforward.
Causality Note: The choice of K₃PO₄ is deliberate. It is a moderately strong base that is sufficiently potent to mediate the slow hydrolysis of the MIDA boronate but less aggressive than bases like NaOH, which would cause rapid, uncontrolled deprotection.[7] The biphasic solvent system is also key to controlling the hydrolysis rate.[18] For particularly challenging couplings, such as with 2-pyridyl MIDA boronates, copper(I) or (II) salts may be required as additives to facilitate transmetalation.[9][10]
Conclusion
The choice between this compound and its MIDA boronate counterpart is a strategic one that hinges on the inherent stability of the boron reagent and the specific demands of the synthetic route.
-
Pinacol esters remain a viable and cost-effective option for robust, stable substrates where purification is straightforward.
-
MIDA boronates represent a transformative solution for overcoming the challenges associated with unstable boronic acids. Their exceptional stability, compatibility with chromatography, and unique slow-release mechanism provide a powerful platform for accessing complex molecules, enabling iterative synthesis, and expanding the scope of the Suzuki-Miyaura reaction to previously intractable substrates.[7][14][17]
For drug development professionals and researchers pushing the boundaries of molecular complexity, understanding the distinct advantages and mechanistic underpinnings of both reagent classes is paramount to designing efficient, reliable, and powerful synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA boronates: powerful tool for organic synthesis - Enamine [enamine.net]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]
- 20. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
The Synthetic Utility of 2-Hydroxypyrimidine-5-boronic Acid Pinacol Ester: A Comparative Guide for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of heterocyclic scaffolds is a cornerstone of modern therapeutic design. Among these, the pyrimidine core is a privileged motif, found in a multitude of FDA-approved drugs and clinical candidates.[1] This guide provides an in-depth technical overview of a key building block for accessing this important scaffold: 2-Hydroxypyrimidine-5-boronic acid pinacol ester . We will objectively compare its performance with alternative synthetic strategies and provide supporting experimental insights to empower your research and development endeavors.
Introduction: The Strategic Importance of the 2-Hydroxypyrimidine Moiety
The 2-hydroxypyrimidine unit is a versatile pharmacophore. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its bioisosteric relationship to other functionalities, makes it a valuable component in the design of molecules targeting a range of biological targets, particularly protein kinases.[2][3][4] The introduction of this moiety into a lead compound can significantly impact its pharmacokinetic and pharmacodynamic profile.
This compound (CAS: 1073354-84-3) has emerged as a critical reagent for the efficient and modular synthesis of 5-aryl and 5-heteroaryl-2-hydroxypyrimidines. Its pinacol ester formulation offers enhanced stability compared to the corresponding boronic acid, mitigating issues such as protodeboronation and facilitating purification and handling.[5]
Synthesis of this compound: A Comparative Overview
The synthesis of this key building block can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Palladium-Catalyzed Miyaura Borylation of 5-Bromo-2-hydroxypyrimidine
The most common and direct route to this compound is the Miyaura borylation of a suitable halo-pyrimidine precursor.[6][7] 5-Bromo-2-hydroxypyrimidine is a commercially available and logical starting material for this transformation.
The reaction proceeds via a palladium-catalyzed cross-coupling of the aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The general catalytic cycle for the Miyaura borylation is a well-established process in organic synthesis.
Diagram of the Miyaura Borylation Catalytic Cycle:
Caption: Generalized catalytic cycle for the Miyaura Borylation.
Experimental Protocol: Miyaura Borylation of 5-Bromo-2-hydroxypyrimidine (Adapted from similar procedures)
-
Materials:
-
5-Bromo-2-hydroxypyrimidine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., KOAc, K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, DMSO)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-hydroxypyrimidine, bis(pinacolato)diboron, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative Synthetic Routes: C-H Borylation
Direct C-H borylation presents a more atom-economical approach, avoiding the pre-functionalization of the pyrimidine ring with a halogen. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of aryl and heteroaryl boronic esters.
For 2-substituted pyrimidines, the regioselectivity of C-H borylation is a key consideration. The directing effect of the 2-hydroxy group (or its tautomeric form) would likely favor borylation at the C5 position.
Diagram of Iridium-Catalyzed C-H Borylation:
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.
While specific protocols for the C-H borylation of 2-hydroxypyrimidine are not widely reported, this approach offers a potentially more efficient synthesis and warrants further investigation.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various aryl and heteroaryl halides.[8] This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl structures.[9]
Comparison with Other Pyrimidine Building Blocks
The choice of pyrimidine building block for a Suzuki-Miyaura coupling can significantly impact the reaction outcome. Below is a comparison of this compound with other common pyrimidine reagents.
| Pyrimidine Reagent | Advantages | Disadvantages |
| This compound | - Stable, crystalline solid.[5] - Good reactivity at the 5-position.[5] - The 2-hydroxy group can act as a key pharmacophoric element. | - May require protection of the hydroxyl group in some cases. - Synthesis adds a step compared to using a halo-pyrimidine directly. |
| 5-Bromo-2-chloropyrimidine | - Commercially available and relatively inexpensive. - Can undergo sequential, site-selective couplings.[10][11] | - The chloro and bromo groups have different reactivities, which can be exploited but also requires careful control of reaction conditions.[11] - The final product will have a chloro or bromo substituent that may need to be removed or further functionalized. |
| 2-Aminopyrimidine-5-boronic acid pinacol ester | - The amino group can be a key pharmacophore. - Good reactivity in Suzuki couplings. | - The amino group may require protection. - Potential for side reactions involving the amino group. |
Experimental Data for Suzuki-Miyaura Couplings
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 3-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 70-85 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 90 | 90-98 |
| 2-Bromothiophene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
Note: These are generalized conditions and yields. Optimization is often necessary for specific substrates.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, ligand (if used), and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction to the desired temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Application in Kinase Inhibitor Synthesis
The 2-hydroxypyrimidine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase active site. The ability to readily synthesize a variety of 5-substituted 2-hydroxypyrimidines using the title boronic acid ester is therefore of high value in structure-activity relationship (SAR) studies.
For example, in the development of novel kinase inhibitors, the 5-position of the pyrimidine ring is often explored with a variety of aryl and heteroaryl substituents to optimize potency and selectivity. The Suzuki-Miyaura coupling with this compound provides a robust and versatile method to access a library of such compounds for biological screening.
Diagram of a Generic Kinase Inhibitor SAR Exploration:
Caption: Workflow for SAR exploration using Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its stability and reliable reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior choice for the introduction of the 2-hydroxypyrimidine-5-yl moiety compared to other precursors that may require harsher conditions or offer less modularity.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to this reagent, such as catalytic C-H borylation, and the expansion of its application in other cross-coupling methodologies. As the demand for novel therapeutics targeting kinases and other enzyme classes continues to grow, the importance of key building blocks like this compound in the medicinal chemist's toolbox is set to increase.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxypyrimidine-5-boronic acid pinacol ester
For researchers at the forefront of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and in compliance with environmental regulations. 2-Hydroxypyrimidine-5-boronic acid pinacol ester and its derivatives are versatile building blocks in medicinal chemistry, but their disposal requires a structured and informed approach.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in principles of laboratory safety and regulatory compliance.
Hazard Assessment and Chemical Profile: Understanding the "Why"
Proper handling begins with understanding the inherent risks. While many boronic acids are considered to have low toxicity, they are synthetic reagents and must be treated with care.[2][3] The primary rationale for treating this compound as hazardous waste is to prevent the uncontrolled release of a synthetic chemical into the environment and to mitigate potential, though not fully characterized, health risks. All boronic acid derivatives should be handled as hazardous waste.[4]
Table 1: Chemical and Hazard Profile
| Property | Value / Information | Source |
|---|---|---|
| Chemical Name | This compound | |
| CAS Number | 1073354-84-3 | |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | |
| Molecular Weight | 222.05 g/mol | |
| Physical Form | Solid | |
| Known Hazards | Based on analogous compounds: May cause skin, eye, and respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled. | [5][6][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [6][7][8] |
| Storage Class | 11 - Combustible Solids | |
The pinacol ester group generally increases the stability of the boronic acid, making it easier to handle than the free acid.[1] However, upon disposal, especially in the presence of water or incompatible chemicals, it can hydrolyze back to the boronic acid and pinacol. Therefore, all waste streams must be considered hazardous.
Immediate Safety Protocols: Your First Line of Defense
Before any disposal procedure, ensuring personal and environmental safety is paramount. All handling of this compound and its associated waste must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
-
Eye Protection : Chemical safety goggles or a full-face shield are mandatory.[5][9]
-
Hand Protection : Nitrile or neoprene gloves are required. Consider double-gloving for added protection during waste consolidation.[4]
-
Body Protection : A flame-resistant lab coat, fully fastened, is essential.[5]
-
Footwear : Closed-toe shoes must be worn at all times in the laboratory.[4]
The causality here is simple: this combination of PPE creates a barrier that prevents the compound from coming into contact with your skin, eyes, or respiratory system, which are the primary routes of exposure.[5][8]
Step-by-Step Disposal & Decontamination Procedures
Disposal is not a single action but a systematic process of segregation, containment, and decontamination. Never dispose of this chemical or its containers in the regular trash or down the drain.[4]
3.1. Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[10][11] For this compound, waste should be segregated as follows:
-
Solid Waste :
-
Collection : Place all contaminated solid materials—such as gloves, weighing papers, paper towels, and residual product—into a designated, sealable container lined with a heavy-duty plastic bag.[4][12]
-
Labeling : Clearly label the container as "Hazardous Waste" and list the full chemical name: "Waste this compound."[4]
-
-
Liquid Waste :
-
Collection : Collect any solutions containing the compound, as well as all solvent rinses from glassware, into a separate, sealable, and chemically compatible container (e.g., HDPE or glass).[13] Do not overfill containers; a 90% capacity is the recommended maximum to allow for expansion.[10]
-
Labeling : Label the container as "Hazardous Waste" and list all chemical constituents, including solvents, by percentage.
-
-
Sharps Waste :
-
Collection : Any contaminated needles, syringes, or sharp-edged tools must be placed in a designated sharps container.
-
Labeling : Label the sharps container as "Hazardous Waste - Sharps" and list the chemical contaminants.
-
3.2. Spill Management Protocol
Accidents happen. A prepared response is crucial for safety.
-
Minor Spills (Solid) :
-
Major Spills :
-
Evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.[5]
-
Prevent others from entering the area.
-
Follow your institution's specific emergency procedures.
-
3.3. Decontamination of Glassware and Surfaces
Thorough decontamination prevents unintentional cross-contamination of future experiments.
-
Initial Rinse : Rinse the glassware or surface with a suitable organic solvent (e.g., acetone or ethanol) to dissolve residual compound. Collect this rinsate as liquid hazardous waste.[10]
-
Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[4] Prepare a dilute aqueous basic solution (e.g., 1% sodium carbonate) and rinse the surface. Crucially, this rinsate must also be collected as liquid hazardous waste.
-
Final Rinse : Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste to ensure a closed-loop system.[4]
-
Drying : Allow the cleaned items to air dry completely in a well-ventilated area before reuse.[4]
Regulatory Compliance & Waste Manifesting
Disposal of hazardous waste is strictly regulated by agencies such as the U.S. Environmental Protection Agency (EPA).[13] All waste must be disposed of through your institution's approved hazardous waste management program.[8][14][15]
Waste Characterization and EPA Codes
Before your EHS office can accept the waste, it must be properly characterized. While this compound is not specifically listed as a P- or U-series waste, it may exhibit hazardous characteristics.
-
Corrosivity (D002) : This applies if the waste is an aqueous solution with a pH less than or equal to 2, or greater than or equal to 12.5.[16][17]
-
Ignitability (D001) : This may apply if the waste is dissolved in a flammable solvent with a flash point below 140°F (60°C).[17]
The following workflow diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Final Steps
Store your sealed and labeled waste containers in a designated satellite accumulation area, ensuring they are segregated from incompatible materials.[4] Contact your institutional EHS department to schedule a pickup. Never remove hazardous waste from the site yourself.
By adhering to this comprehensive guide, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
- 1. 硼酸及其衍生物 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.be [fishersci.be]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. web.mit.edu [web.mit.edu]
- 13. pfw.edu [pfw.edu]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. my.alfred.edu [my.alfred.edu]
- 17. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
Navigating the Safe Handling of 2-Hydroxypyrimidine-5-boronic acid pinacol ester: A Guide to Personal Protective Equipment
The expanding role of boronic acids and their derivatives, such as 2-Hydroxypyrimidine-5-boronic acid pinacol ester, in synthetic chemistry and drug development underscores the critical need for robust safety protocols.[1] While often perceived as relatively benign, recent studies have prompted a re-evaluation of the toxicological profiles of some boronic acids.[2] This guide provides a comprehensive, experience-driven framework for the selection and use of personal protective equipment (PPE) when handling this compound, ensuring the safety of researchers and the integrity of their work.
Understanding the Hazards: A Proactive Approach to Safety
This compound is a solid compound. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Safety Data Sheets (SDS) for analogous boronic acid pinacol esters consistently highlight the potential for skin and eye irritation.[3][4][5][6][7] While specific toxicity data for this compound is not extensively documented, a prudent approach involves treating it as a potentially hazardous substance, with a focus on minimizing all routes of exposure.
Core Principles of Protection: A Multi-Layered Defense
Effective protection against chemical hazards in the laboratory relies on a multi-layered approach, with PPE serving as the final and crucial barrier between the researcher and the chemical. The following sections detail the essential PPE and the rationale behind their selection for handling this compound.
Eye and Face Protection: Shielding Against the Unseen
Given the irritant nature of boronic acid derivatives, robust eye protection is non-negotiable.[3][8]
-
Safety Glasses with Side Shields: For low-risk operations involving small quantities of the solid in a well-ventilated area, safety glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards provide a baseline level of protection against accidental splashes or airborne particles.[3][4][9]
-
Chemical Safety Goggles: When handling larger quantities, preparing solutions, or when there is a heightened risk of splashing, chemical safety goggles are mandatory.[3][4][5] Their tight seal around the eyes offers superior protection compared to safety glasses.
-
Face Shield: In conjunction with chemical safety goggles, a face shield should be worn during activities with a significant potential for splashing, such as when transferring large volumes of solutions or during vigorous mixing.
Hand Protection: The Critical Barrier
The skin is a primary route of exposure, making the selection of appropriate gloves paramount.
-
Glove Material: Chemical-resistant gloves, such as nitrile, are the recommended choice for handling this compound.[10][11][12] Nitrile provides a good balance of chemical resistance, dexterity, and allergy avoidance compared to latex. Always inspect gloves for any signs of degradation or perforation before use.[9][11]
-
Proper Glove Technique: Donning and doffing gloves correctly is as important as the glove material itself. Avoid touching the outer surface of the glove with bare skin during removal to prevent contamination.[9]
Protective Clothing: Minimizing Skin Contact
-
Laboratory Coat: A flame-resistant lab coat, buttoned completely, should be worn at all times to protect against spills and contamination of personal clothing.[10][11]
-
Long Pants and Closed-Toe Shoes: This is a fundamental laboratory safety requirement that protects the lower body from spills.
Respiratory Protection: A Precautionary Measure
While working in a well-ventilated fume hood is the primary engineering control to prevent inhalation of dust particles, respiratory protection may be necessary in certain situations.[10][11]
-
Fume Hood: All manipulations of solid this compound that could generate dust, such as weighing or transferring, should be performed in a certified chemical fume hood.[10]
-
Respirator: In the absence of adequate ventilation or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P95, or P100) may be required.[4][9][13] Always consult your institution's Environmental Health and Safety (EHS) office for guidance on respirator selection and fit-testing.
Operational Plans: From Preparation to Disposal
A systematic approach to PPE usage throughout the experimental workflow is essential for maintaining a safe laboratory environment.
Donning and Doffing PPE: A Step-by-Step Protocol
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using the proper technique (glove-to-glove and skin-to-skin).
-
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by folding it inward to contain any potential contaminants.
-
Respiratory Protection (if used): Remove last to protect against any airborne particles generated during the doffing process.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9]
Recommended PPE for Common Laboratory Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and Transferring Solid | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Fume Hood (required); Respirator (if fume hood is unavailable) |
| Solution Preparation | Chemical Safety Goggles, Face Shield | Nitrile Gloves | Lab Coat | Fume Hood |
| Reaction Setup and Monitoring | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Well-ventilated area or Fume Hood |
| Work-up and Purification | Chemical Safety Goggles, Face Shield | Nitrile Gloves | Lab Coat | Fume Hood |
| Spill Cleanup | Chemical Safety Goggles, Face Shield | Heavy-duty Nitrile Gloves | Lab Coat, additional protective clothing as needed | NIOSH-approved Respirator |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Disposal of Contaminated PPE: Closing the Safety Loop
All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Gloves, wipes, and other solid waste: Collect in a designated, labeled hazardous waste container.[11][14]
-
Contaminated lab coats: Should be professionally laundered by a service familiar with handling laboratory contaminants. Do not take contaminated lab coats home.
-
Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures.[11][14] Your EHS office is the primary resource for this information.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][15] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][15] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
By adhering to these stringent PPE protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.be [fishersci.be]
- 8. laballey.com [laballey.com]
- 9. capotchem.com [capotchem.com]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
